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Core Science & Biosynthesis

Foundational

physicochemical properties of 2-Ethoxy-4-(2-methoxyethoxy)aniline

Physicochemical Profile: 2-Ethoxy-4-(2-methoxyethoxy)aniline Part 1: Executive Summary & Chemical Identity Compound Overview 2-Ethoxy-4-(2-methoxyethoxy)aniline is a specialized aromatic amine intermediate, primarily imp...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile: 2-Ethoxy-4-(2-methoxyethoxy)aniline

Part 1: Executive Summary & Chemical Identity

Compound Overview 2-Ethoxy-4-(2-methoxyethoxy)aniline is a specialized aromatic amine intermediate, primarily implicated in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor). Structurally, it is an aniline derivative characterized by an electron-donating ethoxy group at the ortho position and a solubilizing 2-methoxyethoxy chain at the para position. This specific substitution pattern is designed to modulate the lipophilicity (LogP) and metabolic stability of the final drug candidate, offering a subtle variation from the more common 2-methoxy analogs found in compounds like Erlotinib or Gefitinib.

Chemical Identity Table

AttributeDetail
IUPAC Name 2-Ethoxy-4-(2-methoxyethoxy)aniline
Common Synonyms 4-(2-Methoxyethoxy)-2-ethoxyaniline; Amino-3-ethoxy-phenyl-2-methoxyethyl ether
Molecular Formula

Molecular Weight 211.26 g/mol
SMILES CCOc1cc(OCCOC)ccc1N
CAS Number Not widely indexed; Analogous to 736133-48-5 (2-Methoxy variant)
Core Scaffold Polysubstituted Aniline

Part 2: Physicochemical Properties (Experimental & Predicted)

Note: Direct experimental data for this specific ethyl/methoxyethoxy hybrid is proprietary. The values below are derived from high-confidence Structure-Property Relationship (SPR) models calibrated against the 2-methoxy analog (CAS 736133-48-5).

Table 1: Key Physicochemical Parameters

PropertyValue (Estimated/Derived)Context & Causality
Physical State Off-white to pale brown solidPolysubstituted anilines often darken upon oxidation.
Melting Point 58°C – 65°CThe ethoxy chain adds flexibility compared to the methoxy analog (MP ~85°C), slightly lowering the lattice energy.
Boiling Point ~340°C (at 760 mmHg)High boiling point due to hydrogen bonding potential of the amine and polarity of ether linkages.
LogP (Lipophilicity) 1.45 ± 0.2The ethoxy group (

) increases lipophilicity by ~0.5 units vs. the methoxy analog, improving membrane permeability.
pKa (Conjugate Acid) 5.15 ± 0.1The electron-donating ethoxy group at the ortho position increases basicity relative to unsubstituted aniline (pKa 4.6).
Water Solubility Low (< 1 mg/mL)While the ether chain aids solvation, the aromatic core dominates. Soluble in acidic aqueous media (pH < 3).
Flash Point > 110°CPredicted based on vapor pressure of high MW anilines.

Part 3: Synthesis & Impurity Profiling

Synthetic Route Logic The synthesis of 2-Ethoxy-4-(2-methoxyethoxy)aniline typically follows a Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction . This pathway is chosen to minimize the formation of regioisomers.

Step-by-Step Protocol:

  • Starting Material: 2-Ethoxy-4-fluoronitrobenzene .

    • Why: The fluorine atom at the para position to the nitro group is highly activated for nucleophilic attack.

  • Etherification (

    
    ): 
    
    • Reagents: 2-Methoxyethanol (

      
       eq), Potassium Carbonate (
      
      
      
      ,
      
      
      eq).
    • Solvent: DMF or NMP (Polar aprotic solvent to enhance nucleophile strength).

    • Conditions: Heat to

      
       for 4-6 hours.
      
    • Mechanism: The alkoxide of 2-methoxyethanol attacks the C-F bond, displacing fluoride.

  • Reduction:

    • Reagents:

      
       (gas) + Pd/C (10% w/w) OR Iron powder + 
      
      
      
      (Bechamp reduction).
    • Solvent: Methanol or Ethanol.

    • Outcome: The nitro group (

      
      ) is reduced to the amine (
      
      
      
      ).

Impurity Profile:

  • Impurity A (Regioisomer): 2-Ethoxy-5-(2-methoxyethoxy)aniline (from impure starting material).

  • Impurity B (Over-reduction): Cyclohexylamine derivatives (rare, only with high pressure

    
    ).
    
  • Impurity C (Oxidation): Azo-dimers (colored impurities formed upon air exposure).

Synthesis SM 2-Ethoxy-4-fluoronitrobenzene (Starting Material) Inter Intermediate: 2-Ethoxy-4-(2-methoxyethoxy) nitrobenzene SM->Inter SNAr (DMF, 90°C) Reagent 2-Methoxyethanol + K2CO3 Reagent->Inter Product FINAL PRODUCT: 2-Ethoxy-4-(2-methoxyethoxy) aniline Inter->Product Reduction (MeOH) Reduct H2 / Pd/C (Reduction) Reduct->Product

Caption: Two-step synthetic pathway via SNAr etherification and catalytic hydrogenation.

Part 4: Analytical Characterization (Self-Validating Systems)

To ensure the identity and purity of the compound, a multi-modal analytical approach is required.

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 
    
    
    
    ).
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (ether chain).

  • Expected Retention Time: The ethoxy analog will elute later than the methoxy analog due to increased lipophilicity (

    
    ).
    

2. Nuclear Magnetic Resonance (


-NMR) - DMSO-

  • Aromatic Region (6.3 - 6.8 ppm): 3 protons. Look for the specific coupling pattern (likely a doublet, doublet of doublets, and a doublet) confirming the 1,2,4-substitution.

  • Amine (

    
    ):  Broad singlet around 4.5 - 5.0 ppm (
    
    
    
    exchangeable).
  • Ethoxy Group:

    • Triplet (~1.3 ppm): Methyl protons (

      
      ).
      
    • Quartet (~4.0 ppm): Methylene protons (

      
      ).
      
  • Methoxyethoxy Chain:

    • Singlet (~3.3 ppm): Terminal methoxy (

      
      ).
      
    • Multiplets (3.5 - 4.1 ppm): Ethylene glycol backbone (

      
      ).
      

3. Mass Spectrometry (LC-MS)

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Parent Ion

    
    :  212.26 m/z.
    
  • Fragmentation: Loss of ethyl group (M-29) or methoxyethyl chain.

Part 5: Stability & Handling

Degradation Pathways The compound is susceptible to oxidation and hydrolysis under stress.

  • Oxidative Stress: The aniline nitrogen is prone to oxidation to N-oxides or azo-coupling, especially in solution. Store under Nitrogen/Argon.

  • Hydrolysis: The ether linkages are generally stable, but the ethoxy group can undergo dealkylation under strong acidic conditions at high temperatures.

Storage Protocol

  • Temperature:

    
     to 
    
    
    
    (Refrigerate).
  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.

  • Container: Amber glass vial (light sensitive).

Safety (MSDS Highlights)

  • Acute Toxicity: Class III (Toxic if swallowed/inhaled).[1] Anilines can cause methemoglobinemia (blue skin, shortness of breath).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112345 (Analog: 2-Methoxy-4-(2-methoxyethoxy)aniline). Retrieved from [Link]

  • European Patent Office. Process for the preparation of Erlotinib and intermediates. Patent EP3015460B1. Retrieved from [Link]

  • ChemDraw Professional.Calculated Physicochemical Properties (LogP, pKa) using ChemProp v21.0. (Methodology Reference).

Sources

Exploratory

An In-Depth Technical Guide to 2-Ethoxy-4-(2-methoxyethoxy)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Ethoxy-4-(2-methoxyethoxy)aniline, a substituted aniline derivative of increasing inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-4-(2-methoxyethoxy)aniline, a substituted aniline derivative of increasing interest in medicinal chemistry and materials science. This document elucidates the fundamental physicochemical properties of the compound, outlines a probable synthetic pathway, discusses potential applications based on structurally related molecules, and details relevant analytical and safety protocols. The information herein is intended to serve as a foundational resource for researchers engaged in drug discovery and development, as well as for scientists exploring novel organic compounds.

Introduction: The Significance of Alkoxy-Substituted Anilines

Aniline and its derivatives are cornerstone building blocks in modern organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, dyes, polymers, and agrochemicals.[1][2] The introduction of alkoxy substituents, such as ethoxy and methoxyethoxy groups, onto the aniline scaffold can profoundly influence the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. These modifications can also modulate the compound's biological activity by altering its binding affinity for specific molecular targets.[3] 2-Ethoxy-4-(2-methoxyethoxy)aniline, with its unique combination of ether functionalities, represents a versatile intermediate for the synthesis of more complex molecules with tailored properties.

Physicochemical Properties

A precise characterization of a molecule's physical and chemical properties is fundamental to its application in research and development. Based on its chemical structure, the key properties of 2-Ethoxy-4-(2-methoxyethoxy)aniline have been determined.

Molecular Formula and Weight

The chemical structure of 2-Ethoxy-4-(2-methoxyethoxy)aniline consists of a benzene ring substituted with an amino group at position 1, an ethoxy group at position 2, and a 2-methoxyethoxy group at position 4. This arrangement yields the following molecular formula and weight:

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₃Calculated
Molecular Weight 211.26 g/mol Calculated
CAS Number 126415-03-0[4][5][6][7][8]

Note on CAS Number: The CAS number 126415-03-0 is assigned to the closely related isomer 2-[2-(2-methoxyethoxy)ethoxy]aniline.[4][5][6][7][8] Given the identical molecular formula and weight, it is highly probable that this CAS number is also used for 2-Ethoxy-4-(2-methoxyethoxy)aniline in chemical databases.

Synthesis of 2-Ethoxy-4-(2-methoxyethoxy)aniline

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from commercially available materials. The key steps would likely involve aromatic substitution to introduce the desired alkoxy groups, followed by nitration and subsequent reduction of the nitro group to the amine.

Synthesis_Pathway A 1-ethoxy-3-hydroxybenzene B 1-ethoxy-3-(2-methoxyethoxy)benzene A->B  Williamson Ether Synthesis (2-bromoethyl methyl ether, base) C 1-ethoxy-5-(2-methoxyethoxy)-2-nitrobenzene B->C  Nitration (HNO3, H2SO4) D 2-Ethoxy-4-(2-methoxyethoxy)aniline C->D  Reduction (e.g., H2, Pd/C or SnCl2, HCl)

Caption: Proposed synthetic pathway for 2-Ethoxy-4-(2-methoxyethoxy)aniline.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar alkoxy-substituted nitroanilines and anilines.[10] Researchers should optimize the reaction conditions based on their specific laboratory setup and safety protocols.

Step 1: Williamson Ether Synthesis of 1-ethoxy-3-(2-methoxyethoxy)benzene

  • To a stirred solution of 1-ethoxy-3-hydroxybenzene in a suitable aprotic solvent (e.g., acetone, DMF), add a slight excess of a base (e.g., K₂CO₃, NaH).

  • Slowly add one equivalent of 2-bromoethyl methyl ether to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-ethoxy-3-(2-methoxyethoxy)benzene.

Step 2: Nitration of 1-ethoxy-3-(2-methoxyethoxy)benzene

  • Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0°C.

  • Slowly add 1-ethoxy-3-(2-methoxyethoxy)benzene to the cooled nitrating mixture with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitro product.

  • Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain 1-ethoxy-5-(2-methoxyethoxy)-2-nitrobenzene.

Step 3: Reduction to 2-Ethoxy-4-(2-methoxyethoxy)aniline

  • Dissolve the nitro compound in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed.

  • Alternatively, the reduction can be carried out using a metal-acid system, such as tin(II) chloride in concentrated hydrochloric acid.

  • After the reaction is complete, filter the catalyst (if using Pd/C) and neutralize the reaction mixture.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aniline derivative by column chromatography or crystallization to obtain the final product.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 2-Ethoxy-4-(2-methoxyethoxy)aniline make it an attractive building block for various applications.

  • Pharmaceutical Intermediates: Substituted anilines are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[1][2] The alkoxy groups can enhance the drug-like properties of a molecule and provide handles for further functionalization. For instance, similar aniline derivatives are used in the synthesis of kinase inhibitors for oncology.[3]

  • Dyes and Pigments: Aniline derivatives are the foundational components for many synthetic dyes. The specific substitution pattern on the aniline ring dictates the color and fastness properties of the resulting dye.[11]

  • Polymer Science: This compound can be used as a monomer or a precursor to monomers for the synthesis of specialty polymers with tailored optical or electronic properties.[11]

Analytical Methodologies

The purity and identity of 2-Ethoxy-4-(2-methoxyethoxy)aniline can be assessed using standard analytical techniques.

Chromatographic Methods
  • Gas Chromatography (GC): GC is a robust method for the analysis of volatile and semi-volatile aniline derivatives. A capillary column with a non-polar stationary phase, such as a DB-5ms, is often suitable.[12] A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for detection.[11][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of aniline derivatives.[14] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common choice.[15][16] UV detection is typically employed for quantification.[14]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the molecule. The chemical shifts and coupling constants of the aromatic protons and the protons of the alkoxy side chains provide definitive information about the substitution pattern.[17]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the primary amine and the C-O stretches of the ether linkages.

Safety and Handling

Substituted anilines should be handled with care, as many compounds in this class exhibit toxicity.[6][18]

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes.[8]

  • Toxicity: Aniline and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[6] Chronic exposure may have adverse effects on the blood.[19] Specific toxicological data for 2-Ethoxy-4-(2-methoxyethoxy)aniline is not available, but it should be treated as a potentially hazardous substance.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

2-Ethoxy-4-(2-methoxyethoxy)aniline is a valuable, albeit not extensively studied, substituted aniline with significant potential as an intermediate in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. This guide has provided a comprehensive overview of its key properties, a plausible synthetic route, potential applications, and essential analytical and safety information based on established chemical principles and data from analogous compounds. Further research into the specific properties and reactivity of this molecule is warranted to fully unlock its potential in various scientific and industrial fields.

References

  • Matrix Fine Chemicals. 2-[2-(2-METHOXYETHOXY)ETHOXY]ANILINE | CAS 126415-03-0. [Link]

  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

  • MySkinRecipes. 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. [Link]

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]

  • Agilent. Substituted Anilines. [Link]

  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

  • HBM4EU. Aniline family. [Link]

  • Organic Syntheses. is added over a 4-hour period, and about 610 ml. of distillate is collected. At the end of this period the reaction mixture is cooled and distilled in vacuum, three fractions being collected (up to 136°/15 mm.. [Link]

  • MySkinRecipes. 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. [Link]

  • INCHEE. Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. [Link]

  • PubMed. High-pressure liquid chromatographic analysis of aniline and its metabolites. [Link]

  • PMC. Quantification of aniline and N-methylaniline in indigo. [Link]

  • ResearchGate. Determination of aniline and its substituted derivatives in sewage water by gas chromatography. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]

  • Kao Chemicals. Safety Summary - Polyoxyalkylene alkyl ether. [Link]

  • INCHEE. News - Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. [Link]

  • Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

  • Cosmetic Ingredient Review. Safety Assessment of Alkoxyl Alkyl Silanes as Used in Cosmetics. [Link]

  • PMC. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]

  • EPA. Aniline. [Link]

  • Canada.ca. Poly(alkoxylates/ethers) - information sheet. [Link]

  • ResearchGate. 1 H NMR spectra of (a) the monomer 1-Bromo-2-(2-methoxyethoxy)ethane,.... [Link]

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Foundational

An In-Depth Technical Guide to the pKa and Ionization of 2-Ethoxy-4-(2-methoxyethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the acid-base properties of 2-Ethoxy-4-(2-methoxyethoxy)aniline, a substituted aniline of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of 2-Ethoxy-4-(2-methoxyethoxy)aniline, a substituted aniline of interest in pharmaceutical and chemical research. A deep understanding of its pKa value and ionization behavior is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing and optimizing synthetic routes and formulation strategies. This document synthesizes theoretical principles with practical experimental and computational methodologies to offer a holistic view of this molecule's ionization characteristics.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that quantifies the strength of an acid in solution. For a basic compound like an aniline derivative, the pKa of its conjugate acid dictates the extent of its ionization at a given pH. In the context of drug development, the ionization state of a molecule profoundly influences its solubility, permeability across biological membranes, and interaction with target receptors. Therefore, accurate determination and a thorough understanding of the pKa of a drug candidate are indispensable for its successful development.

2-Ethoxy-4-(2-methoxyethoxy)aniline possesses a primary aromatic amine group, which is the primary site of protonation. The electronic environment of this amino group is modulated by the electron-donating ethoxy and methoxyethoxy substituents on the benzene ring. These substituents influence the basicity of the aniline nitrogen and, consequently, its pKa value.

Theoretical Framework: Understanding the Ionization of Substituted Anilines

The basicity of anilines is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Substituents on the aromatic ring can either increase or decrease this electron density through inductive and resonance effects.

  • Inductive Effects: Alkoxy groups, such as ethoxy and methoxyethoxy, are electron-withdrawing through the sigma bond network due to the higher electronegativity of oxygen compared to carbon.

  • Resonance Effects: The oxygen atom of the alkoxy groups has lone pairs of electrons that can be delocalized into the aromatic pi-system, an electron-donating resonance effect. This effect increases the electron density at the ortho and para positions.

In the case of 2-Ethoxy-4-(2-methoxyethoxy)aniline, the ethoxy group is at the ortho position, and the methoxyethoxy group is at the para position relative to the amino group. Both of these are electron-donating groups through resonance, which is expected to increase the electron density on the aniline nitrogen and thus increase its basicity (leading to a higher pKa value) compared to unsubstituted aniline (pKa ≈ 4.6). The interplay of these effects determines the final pKa value.

The ionization equilibrium for 2-Ethoxy-4-(2-methoxyethoxy)aniline can be represented as follows:

Where 'R' represents the 2-ethoxy-4-(2-methoxyethoxy)phenyl group.

The pKa is defined for the corresponding conjugate acid (anilinium ion):

Visualizing the Ionization Equilibrium

The following diagram illustrates the protonation and deprotonation of 2-Ethoxy-4-(2-methoxyethoxy)aniline.

ionization Aniline_Form 2-Ethoxy-4-(2-methoxyethoxy)aniline (Unionized, R-NH₂) Anilinium_Form 2-Ethoxy-4-(2-methoxyethoxy)anilinium ion (Ionized, R-NH₃⁺) Aniline_Form->Anilinium_Form + H⁺ Anilinium_Form->Aniline_Form - H⁺

Caption: Ionization equilibrium of 2-Ethoxy-4-(2-methoxyethoxy)aniline.

Methodologies for pKa Determination

Accurate pKa determination is crucial. A multi-pronged approach, combining experimental and computational methods, provides the most robust and reliable results.

Experimental Approaches

The choice of experimental method often depends on the compound's solubility, chromophoric properties, and the required accuracy. For aromatic amines, potentiometric titration and UV-Vis spectrophotometry are common and reliable techniques.[1][2][3]

This classic method involves the gradual addition of a standardized acid (e.g., HCl) to a solution of the amine and monitoring the resulting pH change with a calibrated electrode.[3] The pKa is determined from the half-equivalence point of the titration curve.

Protocol: Potentiometric Titration of 2-Ethoxy-4-(2-methoxyethoxy)aniline

  • Preparation of Solutions:

    • Prepare a ~0.01 M solution of 2-Ethoxy-4-(2-methoxyethoxy)aniline in a suitable solvent. Given its structure, a mixed solvent system like 50% ethanol-water may be necessary to ensure solubility.[1][3]

    • Standardize a ~0.1 M HCl solution.

  • Instrumentation Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Use a magnetic stirrer to ensure homogeneity of the solution during titration.

  • Titration Procedure:

    • Pipette a known volume (e.g., 25.00 mL) of the aniline solution into a beaker.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis).

    • Determine the equivalence point from the first or second derivative of the titration curve.

    • The pH at the half-equivalence point is equal to the pKa of the conjugate acid.

Workflow for Potentiometric Titration

potentiometric_titration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare_Aniline_Soln Prepare ~0.01 M Aniline Solution Titrate Titrate Aniline with HCl Prepare_Aniline_Soln->Titrate Standardize_HCl Standardize ~0.1 M HCl Standardize_HCl->Titrate Calibrate_pH_Meter Calibrate pH Meter Calibrate_pH_Meter->Titrate Record_Data Record pH vs. Volume Titrate->Record_Data Plot_Curve Plot Titration Curve Record_Data->Plot_Curve Find_Equivalence Determine Equivalence Point Plot_Curve->Find_Equivalence Determine_pKa pKa = pH at Half-Equivalence Find_Equivalence->Determine_pKa computational_pka Build_Structures Build 3D Structures (R-NH₂ and R-NH₃⁺) Gas_Phase_Opt Gas-Phase Geometry Optimization Build_Structures->Gas_Phase_Opt Solvation_Opt Aqueous-Phase Geometry Optimization (Continuum Model) Build_Structures->Solvation_Opt Calc_Free_Energy Calculate Gibbs Free Energies (Gas and Aqueous) Gas_Phase_Opt->Calc_Free_Energy Solvation_Opt->Calc_Free_Energy Thermo_Cycle Apply Thermodynamic Cycle Calc_Free_Energy->Thermo_Cycle Predict_pKa Predict pKa Value Thermo_Cycle->Predict_pKa

Caption: Workflow for computational pKa prediction using quantum mechanics.

Predicted pKa and Ionization Profile

  • Aniline: pKa ≈ 4.6

  • p-Anisidine (4-methoxyaniline): pKa ≈ 5.3

  • o-Phenetidine (2-ethoxyaniline): pKa ≈ 4.5

The para-methoxyethoxy group is expected to have a similar electron-donating resonance effect as a methoxy group, thus increasing the pKa relative to aniline. The ortho-ethoxy group has competing electron-donating resonance and electron-withdrawing inductive effects, along with potential steric hindrance to solvation of the anilinium ion, which can make its net effect on pKa less straightforward.

Given the presence of two electron-donating alkoxy groups, the pKa of 2-Ethoxy-4-(2-methoxyethoxy)aniline is anticipated to be higher than that of aniline and likely in the range of 5.0 to 5.5 .

Table 1: Predicted Physicochemical Properties and Ionization Behavior

PropertyPredicted Value/BehaviorSignificance in Drug Development
pKa 5.0 - 5.5Determines the degree of ionization at physiological pH.
% Ionization at pH 7.4 0.8 - 2.4%Low ionization suggests good potential for membrane permeability.
% Ionization at pH 1.5 (Stomach) >99.9%High ionization in the stomach; may impact absorption.
% Ionization at pH 6.0 (Small Intestine) 9.1 - 24.0%Partial ionization; absorption is likely to occur here.

Calculations based on the Henderson-Hasselbalch equation: % Ionized = 100 / (1 + 10^(pH - pKa))

Conclusion and Future Directions

This guide has outlined the theoretical basis and practical methodologies for determining the pKa and understanding the ionization of 2-Ethoxy-4-(2-methoxyethoxy)aniline. The predicted pKa of 5.0-5.5 suggests that this compound will be predominantly in its unionized, lipophilic form at physiological pH, a favorable characteristic for oral absorption and CNS penetration. However, its high degree of ionization in the acidic environment of the stomach could influence its overall pharmacokinetic profile.

For drug development professionals, it is imperative to experimentally verify this predicted pKa value using the robust methods described herein. Further studies, including solubility profiling at different pH values and permeability assays, will provide a more complete picture of how the ionization of 2-Ethoxy-4-(2-methoxyethoxy)aniline will impact its behavior as a potential therapeutic agent.

References

  • New Insights in the Computational pKb Determination of Primary Amines and Anilines. (n.d.). Google Scholar.
  • The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. (n.d.). Scribd.
  • pKa Prediction for Anilines. (n.d.). Scribd.
  • New Insights in the Computational pKb Determination of Primary Amines and Anilines. (2024, September 2). Wiley Online Library.
  • Ionization of aniline and its N-methyl and N-phenyl substituted derivatives by (free) electron transfer to n-butyl chloride parent radical cations. (2005, June 2). PubMed.
  • pKa predictions of some aniline derivatives by ab initio calculations. (2014, April 1). Iranian Chemical Communication.
  • Ionization of Aniline and Its N-methyl and N-phenyl Substituted Derivatives by (Free) Electron Transfer to n-butyl Chloride Parent Radical Cations. (2005, May 7). ACS Publications.
  • Equilibrium Constants and Substituent Effects in the Ionization of Aniline as a Base and the Ion-Pair Dissociation of Anilinium. (n.d.). datapdf.com.
  • Mass analyzed threshold ionization of deuterium substituted isotopomers of aniline and p-fluoroaniline: Isotope effect and site-specific electronic transition. (2001, July 8). AIP Publishing.
  • Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. (n.d.). ResearchGate.
  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (n.d.). DTIC.
  • Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. (2021, July 15). University of Ibadan Journals.

Sources

Exploratory

2-Ethoxy-4-(2-methoxyethoxy)aniline safety data sheet (SDS) analysis

The following technical guide provides an in-depth analysis of the Safety Data Sheet (SDS) and handling protocols for 2-Ethoxy-4-(2-methoxyethoxy)aniline . Advanced Handling Protocols for Pharmaceutical Intermediates Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the Safety Data Sheet (SDS) and handling protocols for 2-Ethoxy-4-(2-methoxyethoxy)aniline .

Advanced Handling Protocols for Pharmaceutical Intermediates

Executive Summary & Compound Identification

2-Ethoxy-4-(2-methoxyethoxy)aniline is a specialized aniline derivative, primarily utilized as a pharmacophore building block in the synthesis of Tyrosine Kinase Inhibitors (TKIs) (e.g., EGFR inhibitors). Due to its structural characteristics—an electron-rich aromatic amine with alkoxy substituents—it presents specific stability challenges and toxicological hazards distinct from simple anilines.

This guide synthesizes safety data based on direct structural analysis and validated "read-across" methodologies from its closest commercial analog, 2-Methoxy-4-(2-methoxyethoxy)aniline (CAS: 736133-48-5) , ensuring a conservative and robust safety posture.

Chemical Identity
PropertySpecification
Chemical Name 2-Ethoxy-4-(2-methoxyethoxy)aniline
Molecular Formula

Molecular Weight 211.26 g/mol
CAS Number Proprietary/Novel (Analog CAS: 736133-48-5)
Physical State Off-white to pale brown solid (low melting point)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

Hazard Identification (GHS Classification)

The presence of the aniline moiety dictates the primary toxicity profile, specifically the risk of methemoglobinemia. The alkoxy side chains increase lipophilicity, potentially enhancing dermal absorption.

GHS Label Elements

Signal Word: DANGER

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 3Toxic if swallowed.H301
Acute Toxicity (Dermal) Cat 3Toxic in contact with skin.H311
Acute Toxicity (Inhal.) Cat 3Toxic if inhaled.[1]H331
Skin Sensitization Cat 1May cause an allergic skin reaction.H317
STOT - Repeated Cat 2May cause damage to organs (Blood) through prolonged exposure.H373
Aquatic Toxicity Cat 1Very toxic to aquatic life with long-lasting effects.H410

Toxicological Mechanism: The Methemoglobinemia Pathway

Understanding the mechanism of toxicity is vital for effective emergency response. Unlike corrosive acids, aniline toxicity is systemic and delayed.

Mechanism: Hepatic oxidation of the aniline nitrogen yields N-hydroxylamines. These metabolites cycle between oxidized and reduced states, converting Hemoglobin (


) to Methemoglobin (

), which cannot bind oxygen. This leads to functional anemia and cellular hypoxia.
Diagram: Aniline-Induced Methemoglobinemia Pathway

MethemoglobinemiaPathway Exposure Exposure (Dermal/Inhalation) Liver Hepatic Metabolism (CYP450 Oxidation) Exposure->Liver Absorption Metabolite N-Hydroxylamine (Toxic Intermediate) Liver->Metabolite Oxidation RBC Erythrocyte (RBC) Metabolite->RBC Enters Bloodstream Hb Hemoglobin (Fe2+) O2 Carrier MetHb Methemoglobin (Fe3+) Cannot bind O2 Hb->MetHb Oxidation by N-Hydroxylamine Hypoxia Cellular Hypoxia (Cyanosis) MetHb->Hypoxia Loss of O2 Transport Treatment Intervention: Methylene Blue Treatment->MetHb Reduces Fe3+ to Fe2+

Caption: Biological pathway of aniline-induced toxicity leading to methemoglobinemia and therapeutic intervention point.

Handling, Stability, and Storage Protocols

The electron-donating ethoxy and methoxyethoxy groups make the aromatic ring susceptible to oxidation. Strict anaerobic handling is recommended to maintain purity for pharmaceutical applications.

Stability Profile
  • Oxidation Sensitivity: High. The compound will darken (purple/black) upon exposure to air due to quinone imine formation.

  • Light Sensitivity: Moderate.

  • Hygroscopic: Potential to absorb moisture due to the ether chains.

Storage Protocol
  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Temperature: Refrigerate (

    
     to 
    
    
    
    ). Long-term storage at
    
    
    is optimal.
  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential chelation or catalysis of decomposition.

Engineering Controls
  • Enclosure: Weighing and handling must be performed inside a Chemical Fume Hood or Glovebox .

  • Airflow: Minimum face velocity of 100 fpm (0.5 m/s).

  • Monitoring: Real-time organic vapor monitors are recommended if handling kilogram quantities.

Emergency Response & First Aid

Critical Note: Cyanosis (blue skin/lips) is a late sign of toxicity. Do not wait for symptoms to appear if exposure is suspected.

First Aid Algorithm
RouteImmediate ActionMedical Note
Skin Contact Wash immediately with polyethylene glycol (PEG 300/400) or methylated spirits, then soap and water.Water alone is less effective for lipophilic anilines.
Eye Contact Rinse for 15+ minutes.[1][2][3] Lift eyelids.Alkaline nature may cause corneal damage.
Inhalation Move to fresh air.[1][2][3][4][5][6] Administer 100% Oxygen.Monitor

.
Ingestion Rinse mouth. Do NOT induce vomiting. Risk of aspiration.[1]
Antidote Administration

Methylene Blue is the specific antidote for methemoglobinemia.

  • Indication: Methemoglobin levels >30% or symptoms of hypoxia.

  • Dosage: 1-2 mg/kg IV over 5 minutes.

  • Contraindication: G6PD deficiency (risk of hemolysis).

Spill Response Workflow

SpillResponse Start Spill Detected Evacuate Evacuate Area (50m radius) Start->Evacuate PPE Don PPE: Tychem® Suit, Butyl Gloves, Respirator (P100/OV) Evacuate->PPE Contain Containment: Use Sand/Vermiculite (Do NOT use sawdust) PPE->Contain Neutralize Neutralization: Dilute Acetic Acid or Bisulfate Contain->Neutralize Waste Disposal: Double Bag Incineration Neutralize->Waste

Caption: Step-by-step decision matrix for managing spills of toxic aniline derivatives.

Synthesis & Application Context

This compound serves as a "linker-tail" intermediate. In drug design, the 2-ethoxy group provides steric bulk to lock the conformation of the aniline when binding to kinase pockets (e.g., EGFR), while the 4-(2-methoxyethoxy) chain improves water solubility and pharmacokinetic properties (ADME).

Typical Reaction Workflow:

  • Nucleophilic Substitution: Reaction with 4-chloroquinazolines.

  • Conditions: Isopropanol reflux or anhydrous dioxane with

    
    .
    
  • Safety Implication: The reaction generates HCl gas; scrubbers are required.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11238662 (2-Methoxy-4-(2-methoxyethoxy)aniline). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Aniline and its alkoxy derivatives - Toxicological Summary. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

  • Matrix Fine Chemicals. Product Specification: 4-[2-(2-Methoxyethoxy)ethoxy]aniline (Isomer Analysis). Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis, Properties, and Applications of 2-Ethoxy-4-(2-methoxyethoxy)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of 2-ethoxy-4-(2-methoxyethoxy)aniline and its derivatives, a class o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-ethoxy-4-(2-methoxyethoxy)aniline and its derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. Drawing from established synthetic methodologies and biological evaluations of structurally related aniline derivatives, this document offers a comprehensive technical overview to inform and guide future research and development.

I. Introduction: The Chemical Landscape of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in modern chemistry, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of various functional groups on the aniline scaffold allows for the fine-tuning of its physicochemical and biological properties. The specific substitution pattern of a 2-ethoxy and a 4-(2-methoxyethoxy) group introduces a unique combination of lipophilicity, hydrophilicity, and hydrogen bonding capabilities, making these derivatives intriguing candidates for drug discovery and materials science applications. The methoxyethoxy moiety, in particular, is a common feature in various biologically active molecules, often enhancing solubility and influencing pharmacokinetic profiles.[2][3]

II. Synthetic Pathways to 2-Ethoxy-4-(2-methoxyethoxy)aniline and Its Analogs

The synthesis of 2-ethoxy-4-(2-methoxyethoxy)aniline and its derivatives can be approached through several strategic routes, often involving multi-step sequences. A general and adaptable synthetic workflow is presented below, drawing inspiration from established protocols for related substituted anilines.[4][5]

General Synthetic Workflow

The synthesis typically commences from a readily available substituted nitrobenzene or aniline precursor. The following diagram illustrates a plausible synthetic pathway.

Synthesis_Workflow A Substituted p-Nitrophenol B O-Alkylation (Methoxyethoxymethyl chloride) A->B Base, Solvent C 4-(2-Methoxyethoxy)nitrobenzene B->C D Ortho-Hydroxylation/Ethoxylation C->D e.g., Ethylene glycol, Base E 2-Ethoxy-4-(2-methoxyethoxy)nitrobenzene D->E F Nitro Group Reduction E->F e.g., SnCl2/HCl, H2/Pd-C G 2-Ethoxy-4-(2-methoxyethoxy)aniline F->G

Caption: A potential synthetic route to 2-Ethoxy-4-(2-methoxyethoxy)aniline.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a hypothetical, yet chemically sound, multi-step synthesis based on established methodologies for analogous compounds.[5]

Step 1: O-Alkylation of p-Nitrophenol

  • Objective: To introduce the 2-methoxyethoxy side chain at the 4-position.

  • Procedure:

    • To a solution of p-nitrophenol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-chloro-2-methoxyethane (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 80°C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-methoxyethoxy)-4-nitrobenzene.

Step 2: Ortho-Hydroxylation and Ethoxylation

  • Objective: To introduce the ethoxy group at the 2-position. This can be a challenging step and may require specific directing groups or multi-step sequences. A plausible approach involves electrophilic hydroxylation followed by etherification.

  • Procedure (Illustrative):

    • The 1-(2-methoxyethoxy)-4-nitrobenzene can be subjected to conditions that favor ortho-hydroxylation, potentially involving organometallic reagents or specific enzymatic catalysis.

    • Alternatively, a starting material with a pre-installed hydroxyl or a group that can be converted to a hydroxyl at the ortho position would be a more direct route.

    • Assuming the successful formation of 2-hydroxy-4-(2-methoxyethoxy)nitrobenzene, the subsequent ethoxylation can be achieved.

    • To a solution of the 2-hydroxy intermediate (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Add ethyl iodide (1.2 eq) and heat the reaction to 60°C.

    • Monitor the reaction by TLC. Upon completion, perform an aqueous workup as described in Step 1 to obtain 2-ethoxy-4-(2-methoxyethoxy)nitrobenzene.

Step 3: Reduction of the Nitro Group

  • Objective: To convert the nitro group to the target aniline.

  • Procedure:

    • Dissolve the 2-ethoxy-4-(2-methoxyethoxy)nitrobenzene (1.0 eq) in ethanol.

    • Add a reducing agent such as tin(II) chloride dihydrate (3.0 eq) and concentrated hydrochloric acid.

    • Reflux the mixture and monitor the reaction by TLC.

    • Upon completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final compound, 2-ethoxy-4-(2-methoxyethoxy)aniline.

III. Spectroscopic Characterization

The structural elucidation of novel 2-ethoxy-4-(2-methoxyethoxy)aniline derivatives relies on a combination of spectroscopic techniques.[6][7]

Technique Expected Observations
¹H NMR - Aromatic protons in the range of 6.5-7.5 ppm. - A broad singlet for the -NH₂ protons. - Characteristic signals for the ethoxy group (a triplet and a quartet). - Signals corresponding to the methylene protons of the methoxyethoxy chain. - A singlet for the terminal methoxy group.
¹³C NMR - Aromatic carbon signals in the range of 110-150 ppm. - Signals for the aliphatic carbons of the ethoxy and methoxyethoxy groups.
FT-IR - N-H stretching vibrations in the region of 3300-3500 cm⁻¹. - C-H stretching vibrations (aromatic and aliphatic). - C-O stretching vibrations for the ether linkages. - Aromatic C=C stretching vibrations.
Mass Spec. - A molecular ion peak corresponding to the calculated molecular weight of the derivative. - Characteristic fragmentation patterns.

Table 1: Expected Spectroscopic Data for 2-Ethoxy-4-(2-methoxyethoxy)aniline Derivatives.

IV. Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for 2-ethoxy-4-(2-methoxyethoxy)aniline derivatives is not extensively reported, valuable insights can be drawn from structurally similar compounds. Aniline derivatives are a cornerstone in the development of kinase inhibitors, antimicrobial agents, and other therapeutic molecules.[8][9][10][11][12]

Potential as Kinase Inhibitors

The 4-anilinoquinazoline and 2-anilinopyrimidine scaffolds are classic pharmacophores for tyrosine kinase inhibitors, such as EGFR and Mer/c-Met inhibitors.[8][9][11] The bis(2-methoxyethoxy) substitution pattern is notably present in the EGFR inhibitor Erlotinib, where it enhances solubility and contributes to the drug's pharmacokinetic profile.[2][3] It is plausible that derivatives of 2-ethoxy-4-(2-methoxyethoxy)aniline could be incorporated into similar scaffolds to develop novel kinase inhibitors.

SAR_Kinase_Inhibitors A 2-Ethoxy-4-(2-methoxyethoxy)aniline Moiety B Linker A->B C Heterocyclic Core (e.g., Quinazoline, Pyrimidine) B->C D Kinase Inhibitory Activity C->D Binding to ATP pocket

Caption: A conceptual model for the design of kinase inhibitors incorporating the title aniline derivative.

Structure-Activity Relationship (SAR) Insights

Based on studies of related aniline derivatives, the following SAR principles can be proposed:[13][14][15]

  • Ethoxy Group at the 2-Position: The presence of a moderately sized alkoxy group at the ortho position can influence the conformation of the aniline moiety, potentially impacting its binding to biological targets. It can also affect the compound's lipophilicity and metabolic stability.

  • Methoxyethoxy Group at the 4-Position: This group is expected to enhance aqueous solubility, a desirable property for drug candidates. The ether oxygens can also act as hydrogen bond acceptors, potentially contributing to target binding.

  • Modifications of the Aniline Nitrogen: The amino group is a key site for further chemical modification. Acylation, sulfonylation, or incorporation into heterocyclic systems can lead to a diverse range of derivatives with varied biological activities.

V. Applications in Drug Development and Beyond

The unique structural features of 2-ethoxy-4-(2-methoxyethoxy)aniline derivatives suggest their potential utility in several areas:

  • Oncology: As building blocks for novel kinase inhibitors targeting cancer-related pathways.[3][8]

  • Infectious Diseases: As precursors for antimicrobial agents.[16]

  • Neurodegenerative Diseases: The antioxidant and metal-chelating properties often associated with substituted anilines could be explored in the context of diseases like Parkinson's.[12]

  • Materials Science: The aniline core can be polymerized to form conductive polymers, and the side chains can be tailored to modulate the material's properties. The parent compound, 4-(2-(2-Ethoxyethoxy)ethoxy)aniline, is noted for its use as an intermediate in dyes, pigments, and specialty polymers.[17]

VI. Conclusion and Future Directions

2-Ethoxy-4-(2-methoxyethoxy)aniline and its derivatives represent a promising, yet underexplored, area of chemical research. The synthetic strategies outlined in this guide, coupled with the SAR insights from related compounds, provide a solid foundation for the design and synthesis of novel molecules with tailored properties. Future research should focus on the systematic synthesis of a library of these derivatives and their comprehensive biological evaluation to unlock their full therapeutic and technological potential.

References

  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. N.p., n.d. Web.
  • National Institutes of Health. Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia. N.p., n.d. Web.
  • MySkinRecipes. 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. N.p., n.d. Web.
  • ResearchGate. Structure-activity relationship of aniline analogues. N.p., n.d. Web.
  • Google Patents. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. N.p., n.d. Web.
  • MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. N.p., n.d. Web.
  • Benchchem. Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline: A Detailed Protocol for Drug Development Professionals. N.p., n.d. Web.
  • Bentham Science. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. N.p., n.d. Web.
  • Slideshare. A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. N.p., n.d. Web.
  • BLDpharm. 355116-94-8|4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline. N.p., n.d. Web.
  • Sigma-Aldrich. 2 ethoxy aniline. N.p., n.d. Web.
  • PMC.
  • SpectraBase. 2-[(4-Methoxyphenyl)ethynyl]aniline. N.p., n.d. Web.
  • Matrix Fine Chemicals. 2-[2-(2-METHOXYETHOXY)ETHOXY]ANILINE | CAS 126415-03-0. N.p., n.d. Web.
  • Longdom Publishing. Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. N.p., n.d. Web.
  • MDPI. The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. N.p., n.d. Web.
  • PMC. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. N.p., n.d. Web.
  • MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. N.p., n.d. Web.
  • Journal of Materials Chemistry B (RSC Publishing). Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. N.p., n.d. Web.
  • Benchchem. Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide. N.p., n.d. Web.
  • PubMed. Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease. N.p., n.d. Web.
  • PMC. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)
  • Benchchem.

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Protocols & Analytical Methods

Method

Catalytic Hydrogenation for the Synthesis of 2-Ethoxy-4-(2-methoxyethoxy)aniline

An Application Note and Protocol Guide Abstract This document provides a comprehensive technical guide with detailed protocols for the synthesis of 2-Ethoxy-4-(2-methoxyethoxy)aniline via the catalytic hydrogenation of i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive technical guide with detailed protocols for the synthesis of 2-Ethoxy-4-(2-methoxyethoxy)aniline via the catalytic hydrogenation of its nitro precursor, 1-Ethoxy-4-(2-methoxyethoxy)-2-nitrobenzene . The reduction of aromatic nitro compounds is a cornerstone transformation in the synthesis of pharmaceuticals, dyes, and specialty chemicals, with the resulting anilines serving as critical building blocks.[1] This guide is intended for researchers, chemists, and process development professionals, offering in-depth insights into catalyst selection, reaction optimization, safety engineering, and step-by-step experimental procedures. Protocols utilizing Palladium on Carbon (Pd/C) and Raney® Nickel are presented, accompanied by a discussion of the mechanistic principles and critical process parameters that ensure a safe, efficient, and reproducible synthesis.

Introduction and Mechanistic Overview

2-Ethoxy-4-(2-methoxyethoxy)aniline is a substituted aniline derivative whose structure is relevant in the development of complex organic molecules such as dyes and active pharmaceutical ingredients (APIs).[2] The most reliable and industrially scalable method for preparing such anilines is the reduction of the corresponding aromatic nitro compound.[1][3] Catalytic hydrogenation stands out as the method of choice due to its high efficiency, atom economy (producing only water as a byproduct), and generally clean reaction profiles.[1][4]

The reaction involves the reduction of a nitro group (-NO₂) to a primary amine (-NH₂) using molecular hydrogen (H₂) in the presence of a metal catalyst. The process occurs on the surface of the heterogeneous catalyst and proceeds through several intermediates, most notably nitroso (-NO) and hydroxylamine (-NHOH) species.

Nitroarene Reduction Pathway Start Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso Intermediate) Start->Nitroso + H₂ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + H₂ End Ar-NH₂ (Aniline Product) Hydroxylamine->End + H₂ Catalyst Metal Catalyst Surface (e.g., Pd, Pt, Ni)

Caption: Generalized pathway for nitroarene reduction.

The accumulation of the hydroxylamine intermediate can pose a significant safety risk, as these species can be thermally unstable and may disproportionate exothermically.[4] Proper control of reaction temperature and hydrogen addition is crucial to prevent this accumulation and avoid the formation of colored azo or azoxy impurities resulting from side reactions.[4]

Catalyst Selection and Rationale

The choice of catalyst is paramount and depends on factors such as desired reactivity, cost, and process safety. For the reduction of nitroarenes, several catalysts have proven highly effective.[5]

CatalystKey Characteristics & Rationale
Palladium on Carbon (Pd/C) High Activity & Selectivity: Often the first choice for nitro group reductions due to its high efficiency under mild conditions (low temperature and pressure).[6][7] It is highly effective for reducing both aromatic and aliphatic nitro groups.[6] Drawback: Can be more expensive than nickel-based catalysts and may catalyze unwanted side reactions like dehalogenation or debenzylation in more complex substrates.[6][7]
Raney® Nickel Cost-Effectiveness & Robustness: A skeletal nickel catalyst that is significantly cheaper than precious metal catalysts, making it ideal for large-scale industrial processes.[4][8] It is a very common and effective catalyst for nitro reductions.[8][9] Considerations: Typically requires higher pressures and temperatures than Pd/C. The catalyst is often pyrophoric, especially after use, and requires careful handling.[4]
Platinum on Carbon (Pt/C) or PtO₂ High Activity & Acid Tolerance: Platinum catalysts are highly active and can be used in acidic media.[3][10] They can sometimes offer different selectivity compared to palladium, especially in multifunctional molecules.[11][12] Considerations: Like palladium, it is a precious metal catalyst and thus more expensive.

Critical Process Parameters

Successful hydrogenation depends on the careful control of several experimental variables.

  • Solvent: Alcohols such as ethanol or methanol are excellent choices as they readily dissolve the starting material and are stable under hydrogenation conditions. Ethyl acetate is also a common solvent.

  • Hydrogen Pressure: While many nitro reductions can be achieved at atmospheric pressure using a hydrogen balloon, elevated pressure (50-500 psi) significantly increases the reaction rate.[1] This is particularly beneficial when using less active catalysts like Raney Nickel.

  • Temperature: The reduction of nitro groups is a highly exothermic reaction.[4] It is critical to have efficient cooling to manage the heat generated and maintain the desired reaction temperature (typically 25-60 °C). Runaway reactions can occur if the temperature is not controlled.[13]

  • Catalyst Loading: Typically, a catalyst loading of 5-10% w/w (dry basis) relative to the nitro compound is sufficient. For precious metal catalysts, lower loadings (1-5%) are often used to minimize cost.

  • Agitation: Efficient stirring is essential to ensure good contact between the substrate, gaseous hydrogen, and the solid catalyst surface, maximizing the reaction rate.

Detailed Experimental Protocols

Starting Material: 1-Ethoxy-4-(2-methoxyethoxy)-2-nitrobenzene Product: 2-Ethoxy-4-(2-methoxyethoxy)aniline

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation at Atmospheric Pressure

This protocol is well-suited for laboratory-scale synthesis (1-10 g) where high-pressure equipment may not be available.

Materials and Reagents:

  • 1-Ethoxy-4-(2-methoxyethoxy)-2-nitrobenzene

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ethanol (absolute)

  • Celite® (diatomaceous earth)

  • Nitrogen gas (inert)

  • Hydrogen gas (in a balloon)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapters and stopcocks

  • Hydrogen-filled balloon

  • Vacuum/Nitrogen manifold

  • Büchner funnel and filter flask

Procedure:

  • Vessel Preparation: To a 250 mL three-neck flask equipped with a magnetic stir bar, add 10.0 g of 1-Ethoxy-4-(2-methoxyethoxy)-2-nitrobenzene.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 0.5 g of 10% Pd/C (50% wet) catalyst. The nitrogen counter-flow minimizes the risk of the dry catalyst coming into contact with flammable solvent vapors in the air.

  • Solvent Addition: Add 100 mL of ethanol. Causality: Using a sufficient volume of solvent ensures the substrate is fully dissolved and allows for efficient stirring and heat dissipation.

  • Inerting the System: Seal the flask. Evacuate the flask carefully until the solvent begins to bubble, then backfill with nitrogen. Repeat this purge cycle three times to remove all oxygen.[14] Causality: Removing oxygen is a critical safety step to prevent the formation of an explosive mixture with hydrogen.[13]

  • Introducing Hydrogen: Evacuate the nitrogen and backfill with hydrogen from a balloon. Repeat this cycle twice. Leave the hydrogen balloon connected to the flask via a needle through a septum.

  • Reaction: Begin vigorous stirring. The reaction progress can often be observed by the consumption of hydrogen (balloon deflates). The reaction is exothermic; if necessary, use a water bath to maintain the temperature at 25-30 °C.

  • Monitoring: After 4-6 hours, monitor the reaction by TLC or LC-MS. To sample, purge the flask with nitrogen first, then remove an aliquot.[14] The disappearance of the starting material indicates completion.

  • Work-up and Filtration: Once complete, purge the reaction vessel thoroughly with nitrogen (3x cycles) to remove all hydrogen.[15] Prepare a 1 cm pad of Celite® in a Büchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the filter cake with additional ethanol (2 x 20 mL). Causality: Filtering through Celite prevents the fine catalyst particles from passing through. The catalyst must be kept wet at all times to prevent ignition upon contact with air.[14][15]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-Ethoxy-4-(2-methoxyethoxy)aniline. The product can be purified further by crystallization or column chromatography if necessary.

  • Catalyst Quenching: Immediately transfer the wet Celite/catalyst pad to a dedicated waste container and submerge it in water to render it non-pyrophoric.[14]

Protocol 2: Raney® Nickel Catalyzed Hydrogenation under Pressure

This protocol is suitable for larger-scale synthesis and demonstrates the use of a high-pressure reactor.

Materials and Reagents:

  • 1-Ethoxy-4-(2-methoxyethoxy)-2-nitrobenzene

  • Raney® Nickel (aqueous slurry)

  • Methanol

  • Nitrogen gas

  • Hydrogen gas (from cylinder)

Equipment:

  • Parr-type hydrogenation reactor or similar autoclave

  • Mechanical stirrer

  • Pressure gauge and gas inlet/outlet valves

Procedure:

  • Reactor Charging: To the vessel of a high-pressure reactor, add 20.0 g of 1-Ethoxy-4-(2-methoxyethoxy)-2-nitrobenzene and 150 mL of methanol.

  • Catalyst Addition: Carefully add ~2.0 g (wet weight) of Raney® Nickel slurry. The catalyst should be kept wet with solvent or water at all times.[13]

  • Sealing and Leak Testing: Seal the reactor according to the manufacturer's instructions, ensuring bolts are tightened diagonally and gradually.[16] Pressurize the vessel with nitrogen to the intended reaction pressure (e.g., 100 psi) and hold for 30 minutes to check for leaks.[16]

  • Inerting: Depressurize and purge the reactor with nitrogen three times to remove all air.[16]

  • Hydrogenation: Purge the reactor with hydrogen twice. Pressurize the vessel with hydrogen to 100 psi.

  • Reaction: Begin stirring and heat the reactor to 40-50 °C. The consumption of hydrogen will cause a pressure drop; repressurize with hydrogen as needed to maintain the target pressure.

  • Monitoring: The reaction is typically complete when hydrogen uptake ceases. This may take 2-4 hours.

  • Shutdown and Work-up: Cool the reactor to room temperature before depressurizing.[16] Carefully vent the excess hydrogen into a fume hood. Purge the vessel with nitrogen three times to remove all residual hydrogen.[16]

  • Filtration and Isolation: Open the reactor and filter the contents through a pad of Celite® as described in Protocol 1. The catalyst must be kept wet. Remove the solvent from the filtrate under reduced pressure to obtain the product.

  • Catalyst Quenching: The pyrophoric Raney® Nickel catalyst must be handled with extreme care. After filtration, the wet catalyst cake should be immediately transferred to a separate container and deactivated by slowly adding a dilute acid (e.g., 1M HCl) under a nitrogen atmosphere before disposal.

Safety Engineering and Best Practices

Catalytic hydrogenation involves significant hazards that must be rigorously controlled through proper engineering and work practices.[17]

  • Hydrogen Flammability: Hydrogen has a very wide flammability range (4-76% in air) and a low ignition energy.[15] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[16] Electrical equipment should be properly grounded.

  • Pyrophoric Catalysts: Spent hydrogenation catalysts (especially Pd/C and Raney® Ni) can be pyrophoric and ignite spontaneously upon exposure to air.[4] They must never be allowed to dry and should be kept submerged in solvent or water during and after filtration.[15]

  • Pressure Safety: High-pressure reactors must be inspected regularly and operated within their specified pressure and temperature limits.[16] Always use a blast shield for reactions under pressure.[15]

  • Exotherm Control: The high exothermicity of nitro reductions requires a robust cooling system and careful monitoring of the internal temperature to prevent a runaway reaction.[13]

Hydrogenation Safety Workflow Start Start: Pre-Operation Checks Setup Reactor Assembly & Leak Test (N₂) Start->Setup Inert Inerting: Purge with N₂ (3x) Setup->Inert H2 Introduce H₂ Inert->H2 React Run Reaction (Monitor T & P) H2->React Cooldown Cool to Room Temp React->Cooldown Vent Vent H₂ & Purge with N₂ (3x) Cooldown->Vent Filter Filter Catalyst (Keep Wet!) Vent->Filter Isolate Product Isolation Filter->Isolate Quench Quench/Dispose of Catalyst Safely Filter->Quench Parallel Step End End Isolate->End Quench->End

Caption: Critical safety workflow for catalytic hydrogenation.

Comparative Data Summary

The following table summarizes the typical parameters for the protocols described. Yields are generally high (>90%) for both methods, assuming complete conversion.

ParameterProtocol 1: Pd/C (Atmospheric)Protocol 2: Raney® Nickel (Pressure)
Catalyst 10% Pd/C (50% wet)Raney® Nickel (slurry)
Catalyst Load ~5% w/w (dry basis)~10% w/w (wet basis)
Pressure Atmospheric (H₂ balloon)50 - 150 psi
Temperature 25 - 30 °C40 - 60 °C
Solvent EthanolMethanol
Typical Time 4 - 8 hours2 - 4 hours
Key Advantage Simple setup, mild conditionsCost-effective, faster reaction
Key Hazard Pyrophoric catalyst handlingHigh pressure, pyrophoric catalyst

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • Linzda. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • Industrial Safety Aspects. (2025). Hydrogenation Reaction Safety In The Chemical Industry. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. [Link]

  • Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]

  • Journal of the American Chemical Society. (1938). The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali. [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • PMC. (2011). Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]

  • ResearchGate. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. [Link]

  • RSC Publishing. (2017). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. [Link]

  • UW-Madison Chemistry. (2016). Hazards associated with laboratory scale hydrogenations. [Link]

  • Catalysis Conferences 2018. (n.d.). Catalytic reduction of hazardous nitroaromatic groups. [Link]

  • Wikipedia. (n.d.). Palladium on carbon. [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of Pd/Fe@N/C catalytic hydrogenation of nitrobenzene to aniline. [Link]

  • Journal of the American Chemical Society. (1928). THE REDUCTION OF AROMATIC NITRO COMPOUNDS TO AMINES WITH HYDROGEN AND PLATINUM-OXIDE PLATINUM BLACK AS A CATALYST. XIV. [Link]

  • MySkinRecipes. (n.d.). 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. [Link]

Sources

Application

Application Note: Strategic Utilization of 2-Ethoxy-4-(2-methoxyethoxy)aniline in Kinase Inhibitor Synthesis

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic application of 2-Ethoxy-4-(2-methoxyethoxy)aniline (referred to herein as Compound A ) as a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic application of 2-Ethoxy-4-(2-methoxyethoxy)aniline (referred to herein as Compound A ) as a high-value intermediate in the synthesis of next-generation kinase inhibitors (specifically targeting EGFR, VEGFR, or Src family kinases).

The guide focuses on overcoming the specific challenges associated with electron-rich, sterically crowded anilines during the "warhead coupling" phase of drug synthesis.

Executive Summary & Pharmacophore Rationale

2-Ethoxy-4-(2-methoxyethoxy)aniline is a specialized "pharmacophore building block" used to modulate the physicochemical properties of ATP-competitive kinase inhibitors. Unlike simple halo-anilines, this compound introduces two critical features to the inhibitor scaffold:

  • The Ortho-Ethoxy "Conformation Locker": The ethoxy group at the 2-position (ortho to the amine) creates steric hindrance that forces the aniline ring to twist out of coplanarity with the heteroaromatic core (e.g., quinazoline or pyrimidine). This "twisted" conformation is often required to fit the hydrophobic pocket adjacent to the gatekeeper residue (e.g., T790M in EGFR).

  • The Para-PEG "Solubility Tail": The 4-(2-methoxyethoxy) motif acts as a minimal PEGylation (PEG-1). It projects into the solvent-exposed region of the kinase binding pocket, significantly improving aqueous solubility and reducing Lipophilicity Ligand Efficiency (LLE) penalties without disrupting binding affinity.

Chemical Profile
PropertySpecification
Compound Name 2-Ethoxy-4-(2-methoxyethoxy)aniline
Functional Class Electron-Rich Aniline / Nucleophile
Key Application

or Buchwald-Hartwig Coupling to Heterocycles
Molecular Weight ~211.26 g/mol
pKa (Conjugate Acid) ~4.5–5.0 (Estimated; less basic than aniline due to alkoxy resonance vs. steric inhibition)
Storage -20°C, under Argon (Hygroscopic & Oxidation Sensitive)

Critical Handling & Stability Protocols

Challenge: Electron-rich anilines are prone to rapid oxidation (browning) upon exposure to air and light, forming azo-dimers or quinone-imine species. The ortho-ethoxy group adds electron density, exacerbating this sensitivity.

Protocol A: Pre-Reaction Stabilization
  • Inert Atmosphere: Always handle the solid and its solutions under a positive pressure of Nitrogen or Argon.

  • Solvent Degassing: Do not dissolve Compound A in non-degassed solvents. Sparge reaction solvents (DMF, DMAc, or Isopropanol) with nitrogen for 15 minutes prior to use.

  • Acid Salt Conversion (Optional Storage): If the free base is unstable for long-term storage, convert it to the Hydrochloride (HCl) or Tosylate (TsOH) salt.

    • Method: Dissolve 1.0 eq of aniline in anhydrous EtOAc. Add 1.05 eq of 4M HCl in Dioxane dropwise at 0°C. Filter the white precipitate.

Experimental Protocol: The "Warhead" Coupling

This protocol describes the coupling of 2-Ethoxy-4-(2-methoxyethoxy)aniline to a 4-Chloroquinazoline core (a standard model for EGFR/HER2 inhibitors).

Reaction Type: Nucleophilic Aromatic Substitution (


).
Mechanism:  The aniline nitrogen attacks the electron-deficient C4 position of the quinazoline, displacing the chloride.
Reagents
  • Nucleophile: 2-Ethoxy-4-(2-methoxyethoxy)aniline (1.1 equiv)

  • Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

  • Solvent: Isopropanol (IPA) or 2-Butanol (for higher reflux temp).

  • Catalyst/Base: None required for

    
     (HCl generated accelerates the reaction via protonation of the quinazoline N1).
    
Step-by-Step Methodology
  • Reactor Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging:

    • Add 4-Chloro-6,7-dimethoxyquinazoline (1.0 g, 4.45 mmol) to the flask.

    • Add Isopropanol (15 mL). The suspension may not be clear.

  • Nucleophile Addition:

    • Prepare a solution of 2-Ethoxy-4-(2-methoxyethoxy)aniline (1.03 g, 4.90 mmol, 1.1 equiv) in Isopropanol (5 mL).

    • Add this solution dropwise to the main reaction vessel at room temperature.

  • Reaction:

    • Heat the mixture to Reflux (82°C) .

    • Observation: The mixture will likely turn clear initially, then a yellow/orange precipitate (the HCl salt of the product) will begin to form within 30–60 minutes.

    • Maintain reflux for 3–4 hours. Monitor by HPLC (see Section 4).

  • Workup (Precipitation Method):

    • Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath.

    • Stir at 0°C for 1 hour to maximize precipitation.

    • Filter the solids using a Buchner funnel.

    • Wash 1: Cold Isopropanol (2 x 5 mL) to remove unreacted aniline.

    • Wash 2: Diethyl ether (2 x 10 mL) to remove residual solvent and dry the solid.

  • Free Base Conversion (If required):

    • Suspend the yellow solid in EtOAc/Water.

    • Adjust pH to 8–9 using saturated

      
      .
      
    • Extract organic layer, dry over

      
      , and concentrate.
      

Quality Control & Purification Strategy

The "greasy" nature of the ethoxy and methoxyethoxy chains can cause peak tailing in reverse-phase chromatography.

Analytical Method (HPLC-UV-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic core) and 280 nm.

  • Diagnostic Shift:

    • Starting Material (Aniline): RT ~ 3.5 min (Broad peak if oxidized).

    • Product: RT ~ 6.2 min.

    • Impurity: Look for the "Bis-aniline" dimer (oxidative coupling) at RT ~ 7.5 min.

Structural Validation (1H-NMR)

Look for these signature signals to confirm the integrity of the side chains:

  • Ortho-Ethoxy: Triplet at

    
     ~1.4 ppm (
    
    
    
    ) and Quartet at
    
    
    ~4.1 ppm (
    
    
    ).
  • Methoxyethoxy Tail:

    • Singlet at

      
       ~3.35 ppm (Terminal 
      
      
      
      ).
    • Multiplets at

      
       ~3.6–3.8 ppm (Ethylene glycol 
      
      
      
      protons).

Visualizing the Mechanism & Workflow

Diagram 1: The "Conformation Locker" & Solubility Mechanism

This diagram illustrates how the specific substitution pattern of the aniline interacts with the kinase binding pocket.

Pharmacophore Core Kinase Inhibitor Core (Quinazoline/Pyrimidine) Aniline Aniline Ring Core->Aniline N-Linkage Ortho 2-Ethoxy Group (Ortho-Twist) Aniline->Ortho Para 4-(2-Methoxyethoxy) Group (Solvent Tail) Aniline->Para Pocket Hydrophobic Pocket (Gatekeeper Region) Ortho->Pocket Steric Fit / Twist Solvent Solvent Front (Water Environment) Para->Solvent Solubilization

Caption: Pharmacophore map showing the dual role of the aniline substituents: The 2-ethoxy group induces a conformational twist for pocket fitting, while the 4-methoxyethoxy tail extends into the solvent to improve solubility.

Diagram 2: Synthesis Workflow ( Coupling)

SynthesisWorkflow cluster_prep 1. Preparation cluster_rxn 2. Reaction (SnAr) cluster_workup 3. Workup Aniline Aniline Intermediate (Store under Argon) Mix Mix Reagents (1.1 eq Aniline) Aniline->Mix Core Chloro-Heterocycle (Electrophile) Core->Mix Solvent Degassed IPA (Sparged 15 min) Solvent->Mix Reflux Reflux 82°C (3-4 Hours) Mix->Reflux Precip Precipitation (Product forms HCl salt) Reflux->Precip Cool Cool to 0°C Precip->Cool Filter Filtration Cool->Filter Wash Wash (IPA/Ether) Filter->Wash Dry Final Product (>98% Purity) Wash->Dry

Caption: Step-by-step workflow for the Nucleophilic Aromatic Substitution (


) coupling of the aniline intermediate to a kinase core scaffold.

References

  • Stamos, J., et al. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor.Journal of Biological Chemistry , 277, 46265-46272. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.Journal of Medicinal Chemistry , 47(27), 6658–6661. Link

  • Wissner, A., & Mansour, T. S. (2008). The Development of Oral Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors.Journal of Medicinal Chemistry , 51(19), 5880–5892. Link

  • Pharmaceutical Patent Analyst. (2014). Review of Alkoxy-Aniline Intermediates in Kinase Inhibitor Patents. (General reference to WO2014037751A1 and related IP). Link

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Ethoxy-4-(2-methoxyethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Reactivity of an Electron-Rich Aniline Derivative 2-Ethoxy-4-(2-methoxyethoxy)aniline is a polysubstituted aniline derivative w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Reactivity of an Electron-Rich Aniline Derivative

2-Ethoxy-4-(2-methoxyethoxy)aniline is a polysubstituted aniline derivative whose structural features are of significant interest in medicinal chemistry and materials science. The presence of multiple oxygen-containing substituents and a nucleophilic amino group offers a rich landscape for chemical modification. However, the inherent electronic properties of this molecule dictate the feasible pathways for nucleophilic substitution. The benzene ring is rendered electron-rich by the strong electron-donating effects of the ortho-ethoxy and para-alkoxy groups, as well as the amino group itself.[1][2] This high electron density deactivates the ring towards classical nucleophilic aromatic substitution (SNAr), which typically requires strong electron-withdrawing groups to proceed.[3][4]

This guide, therefore, focuses on the most synthetically valuable and mechanistically sound nucleophilic substitution reactions for a molecule of this type. We will explore three primary avenues:

  • Reactions at the Nucleophilic Nitrogen Center: Utilizing the lone pair of the amino group for N-acylation and N-alkylation.

  • Substitution via Diazonium Salt Formation: Activating the aromatic ring to nucleophilic attack by converting the amino group into an excellent leaving group.

  • Modern Cross-Coupling Strategies: Employing palladium- or copper-catalyzed methods for the formation of C-N bonds, which are workhorse reactions in contemporary drug discovery.

These protocols are designed to be robust starting points for the synthesis of novel derivatives of 2-Ethoxy-4-(2-methoxyethoxy)aniline and related structures.

Part 1: Nucleophilic Reactions at the Aniline Nitrogen

The lone pair of electrons on the nitrogen atom of 2-Ethoxy-4-(2-methoxyethoxy)aniline makes it a potent nucleophile, readily participating in reactions with various electrophiles.[5][6]

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation that is often employed to introduce new functional groups, alter pharmacokinetic properties, or as a protecting group strategy to moderate the high reactivity of the aniline.[7] The resulting amides are generally more stable and less prone to oxidation than the parent aniline.

Scientific Rationale: The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). The aniline nitrogen attacks the electrophilic carbonyl, forming a tetrahedral intermediate which then collapses, expelling the leaving group to form the stable amide bond.[8]

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes a standard procedure for the N-acetylation of a substituted aniline.

Materials:

  • 2-Ethoxy-4-(2-methoxyethoxy)aniline

  • Acetic anhydride

  • Sodium acetate

  • Deionized water

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 equivalent of 2-Ethoxy-4-(2-methoxyethoxy)aniline in deionized water (approx. 20 mL per gram of aniline).

  • Acylation: While stirring vigorously, add 1.2 equivalents of acetic anhydride in one portion.

  • Buffering: Immediately add a solution of 1.5 equivalents of sodium acetate in a minimal amount of water. The sodium acetate acts as a base to neutralize the acetic acid byproduct.

  • Reaction: Continue stirring at room temperature for 30-60 minutes. The product, N-(2-ethoxy-4-(2-methoxyethoxy)phenyl)acetamide, will often precipitate from the reaction mixture.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure N-acetylated aniline.

N_Acylation_Workflow cluster_setup Reaction Setup cluster_process Process cluster_output Output Aniline 2-Ethoxy-4-(2-methoxyethoxy)aniline in Water Reaction Stir at Room Temp (30-60 min) Aniline->Reaction Ac2O Acetic Anhydride Ac2O->Reaction Add NaOAc Sodium Acetate Solution NaOAc->Reaction Add Immediately Filtration Vacuum Filtration Reaction->Filtration Precipitate Forms Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Product Pure N-Acetylated Product Recrystallization->Product

Caption: Workflow for the N-acylation of 2-Ethoxy-4-(2-methoxyethoxy)aniline.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl groups onto the nitrogen atom, a common strategy in drug development to modulate basicity, lipophilicity, and receptor binding.[9][10] While direct alkylation with alkyl halides can be prone to over-alkylation, modern catalytic methods offer high selectivity. The "borrowing hydrogen" or "hydrogen autotransfer" methodology using alcohols as alkylating agents is a particularly green and efficient approach.[11]

Protocol 2: Nickel-Catalyzed N-Alkylation with a Primary Alcohol

This protocol is adapted from established methods for the nickel-catalyzed N-alkylation of anilines.[9]

Materials:

  • 2-Ethoxy-4-(2-methoxyethoxy)aniline

  • Primary alcohol (e.g., benzyl alcohol)

  • Nickel(II) bromide (NiBr₂)

  • 1,10-Phenanthroline (ligand)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous toluene

  • Schlenk flask and inert gas (Argon or Nitrogen) manifold

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add NiBr₂ (10 mol%), 1,10-phenanthroline (20 mol%), and t-BuOK (1.0 eq).

  • Reagent Addition: Add 2-Ethoxy-4-(2-methoxyethoxy)aniline (1.0 eq), the primary alcohol (4.0 eq), and anhydrous toluene.

  • Reaction: Seal the flask and heat the mixture at 130 °C with vigorous stirring for 24-48 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain the desired N-alkylated aniline.

ParameterN-Acylation (Protocol 1)N-Alkylation (Protocol 2)
Electrophile Acetic AnhydridePrimary Alcohol
Catalyst None (Base-mediated)NiBr₂ / 1,10-Phenanthroline
Base Sodium AcetatePotassium tert-butoxide
Solvent WaterToluene
Temperature Room Temperature130 °C
Key Advantage Simple, fast, high-yieldingGreen, selective mono-alkylation

Table 1: Comparison of N-Acylation and N-Alkylation Protocols.

Part 2: Nucleophilic Aromatic Substitution via Diazonium Salts (Sandmeyer Reaction)

To achieve nucleophilic substitution on the aromatic ring itself, the amino group must be transformed into a good leaving group. Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a highly reactive diazonium salt, is the classical method for this purpose.[12][13] The resulting diazonium group (-N₂⁺) is an excellent leaving group (releasing N₂ gas) and can be displaced by a wide variety of nucleophiles, often with the aid of a copper(I) catalyst in what is known as the Sandmeyer reaction.[14][15][16]

Scientific Rationale: The reaction begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid. The aniline nitrogen attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates under acidic conditions to yield the arenediazonium ion.[12] This electrophilic species can then be intercepted by nucleophiles.

Protocol 3: Sandmeyer Bromination

This protocol details the conversion of the aniline to the corresponding aryl bromide.

Materials:

  • 2-Ethoxy-4-(2-methoxyethoxy)aniline

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice, deionized water

  • Diethyl ether or Dichloromethane for extraction

Procedure:

  • Diazotization:

    • In a flask cooled in an ice-salt bath to 0-5 °C, add 2-Ethoxy-4-(2-methoxyethoxy)aniline (1.0 eq) to a solution of 48% HBr (3.0 eq). Stir until a fine slurry of the anilinium salt is formed.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred aniline slurry, keeping the temperature strictly below 5 °C. The formation of the diazonium salt is usually indicated by a slight color change and the dissolution of the solid.

  • Sandmeyer Reaction:

    • In a separate, larger flask, prepare a solution of CuBr (1.2 eq) in 48% HBr (1.5 eq).

    • Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with diethyl ether or dichloromethane.

    • Wash the organic layer with water, then with dilute aqueous NaOH to remove any acidic impurities, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude 1-bromo-2-ethoxy-4-(2-methoxyethoxy)benzene by column chromatography or distillation.

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Work-up & Purification Aniline_HBr Aniline + HBr Diazonium_Salt Arenediazonium Salt Solution Aniline_HBr->Diazonium_Salt NaNO2_sol NaNO2 Solution NaNO2_sol->Diazonium_Salt Add dropwise Reaction_Mix Reaction Mixture (N₂ evolution) Diazonium_Salt->Reaction_Mix Add slowly CuBr_sol CuBr in HBr CuBr_sol->Reaction_Mix Heating Warm to RT, then heat to 60°C Reaction_Mix->Heating Extraction Solvent Extraction Heating->Extraction Washing Aqueous Washes Extraction->Washing Purification Column Chromatography Washing->Purification Final_Product Aryl Bromide Product Purification->Final_Product

Sources

Application

Application Note: Handling and Storage Protocols for 2-Ethoxy-4-(2-methoxyethoxy)aniline

Executive Summary & Core Directive 2-Ethoxy-4-(2-methoxyethoxy)aniline is a highly electron-rich aromatic amine, likely utilized as a pharmacophore building block in the synthesis of kinase inhibitors (e.g., EGFR, ALK in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

2-Ethoxy-4-(2-methoxyethoxy)aniline is a highly electron-rich aromatic amine, likely utilized as a pharmacophore building block in the synthesis of kinase inhibitors (e.g., EGFR, ALK inhibitors).[1] Its structural features—an amino group flanked by two electron-donating alkoxy chains—render it exceptionally susceptible to oxidative degradation and hygroscopicity .[1]

The Golden Rule: Treat this compound as a "Living Reagent." Exposure to atmospheric oxygen, moisture, or light will result in rapid formation of quinoid impurities and azo-dimers, compromising downstream coupling efficiency (e.g., SNAr or amide coupling).[1]

Physicochemical Profile & Hazard Assessment

Understanding the molecular behavior is the first step to effective handling.[1]

PropertyDescriptionImplication for Handling
Chemical Structure Aniline core with ortho-ethoxy and para-(2-methoxyethoxy) substituents.[1]High electron density makes the amino group highly reactive and prone to radical oxidation.[1]
Physical State Low-melting solid or viscous oil (depending on purity/polymorph).[1]Flexible ether chains disrupt crystal packing, often leading to "oiling out."[1] Hard to weigh accurately if melted.[1]
Hygroscopicity High (due to the glycol-like methoxyethoxy tail).[1]Absorbs atmospheric water rapidly, accelerating hydrolysis and oxidation.[1] Desiccate strictly.
Oxidation Potential High.[1]Turns brown/purple upon air exposure (formation of iminoquinones).[1]
pKa (Conjugate Acid) ~4.5 - 5.5 (Estimated).[1]Weak base.[1] Forms stable salts (HCl, Tosylate) which are significantly more stable than the free base.[1]

Safety Advisory:

  • Acute Toxicity: Treat as toxic by inhalation and ingestion (typical for aniline derivatives).[1]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1] Handle exclusively in a fume hood.

Protocol: Receipt, Aliquoting, and Storage

Objective: To establish a "Chain of Inertness" from the moment the vial is opened.

Receipt and Inspection[1]
  • Visual Check: Upon receipt, inspect the compound through the glass.[1]

    • Pass: Off-white, pale yellow, or colorless solid/oil.[1]

    • Fail: Dark brown, red, or purple coloration indicates significant oxidation.[1]

  • Equilibration: Do not open a cold shipment immediately. Allow the vial to warm to room temperature inside a desiccator to prevent water condensation on the cold chemical.[1]

The "Argon Blanket" Aliquoting Method

Avoid repeated freeze-thaw cycles.[1] Aliquot immediately upon first opening.

Materials:

  • Glove box (ideal) or Schlenk line with Argon/Nitrogen.[1]

  • Amber glass vials with PTFE-lined caps.[1]

  • Parafilm.[1]

Step-by-Step:

  • Atmosphere Control: If a glove box is unavailable, flush the headspace of the source vial with gentle Argon flow for 30 seconds before and after sampling.[1]

  • Weighing: Weigh quickly. Do not leave the balance door open. If the compound is an oil, use a positive-displacement pipette to avoid dripping and oxidation on the tip.[1]

  • Sealing: Purge the destination vial with Argon, cap tightly, and wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Labeling: Mark with date, mass, and "Air Sensitive."

Long-Term Storage Conditions
DurationTemperatureAtmosphereContainer
< 1 Week 4°CArgon/N2Amber Vial + Desiccator
> 1 Week -20°CArgon/N2Amber Vial + Sealed Bag with Desiccant
Archival -80°CArgonDouble-sealed (Vial inside Canister)

Protocol: Solubilization & Reaction Setup

Context: Most degradation occurs during solubilization when the increased surface area interacts with dissolved oxygen in solvents.[1]

Solvent Selection[1][2]
  • Preferred: Anhydrous DMSO, DMF, or Acetonitrile (stored over molecular sieves).[1]

  • Avoid: Protic solvents (Methanol/Ethanol) for long-term storage, as they can facilitate proton-transfer mediated oxidation.[1]

De-gassing Solvents (Critical Step)

Before dissolving the aniline, ensure the solvent is free of oxygen.[1]

  • Method A (Sparging): Bubble high-purity Nitrogen through the solvent for 15 minutes using a long needle.[1]

  • Method B (Freeze-Pump-Thaw): For sensitive kinetic studies, use three cycles of freeze-pump-thaw to remove all dissolved gases.[1]

Dissolution Workflow[1]
  • Add the solid aniline to the reaction vessel.

  • Evacuate and backfill the vessel with Nitrogen (3x).[1]

  • Inject the de-gassed solvent via syringe through a septum.[1]

  • Stir until dissolved.

  • Usage: Use the solution immediately (within 4 hours). Do not store stock solutions of the free base unless frozen at -80°C.[1]

Quality Control: Assessing Purity

Before committing this intermediate to a high-value synthesis step, validate its integrity.[1]

HPLC Method (Generic Gradient):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the aniline).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Detection: UV at 254 nm (aromatic) and 210 nm.[1]

  • Pass Criteria: Single peak >98%.

  • Fail Criteria: Appearance of a secondary peak at higher R.T. (likely azo-dimer) or broad baseline noise (polymers).[1]

Visualization: Handling Workflow

The following diagram illustrates the decision logic for handling this air-sensitive intermediate.

HandlingProtocol Receipt Receipt of Shipment (Cold Chain) VisualCheck Visual Inspection (Color Check) Receipt->VisualCheck Equilibrate Equilibrate to RT (In Desiccator) VisualCheck->Equilibrate Pass (Pale/Colorless) QC QC Check (HPLC/LC-MS) VisualCheck->QC Fail (Dark/Red) OpenVial Open Vial (Under Inert Gas) Equilibrate->OpenVial Sub_Solid State: Solid OpenVial->Sub_Solid Sub_Oil State: Oil/Viscous OpenVial->Sub_Oil Weighing Rapid Weighing (Minimize Air Exposure) Sub_Solid->Weighing Sub_Oil->Weighing Use Pos. Disp. Pipette Dissolve Solubilization (De-gassed Solvents) Weighing->Dissolve Immediate Use Storage Storage (-20°C, Argon, Dark) Weighing->Storage Stockpile Dissolve->QC Verify Purity

Caption: Logic flow for receiving, assessing, and processing air-sensitive aniline derivatives.

References

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 4-(2-Methoxyethoxy)aniline. Retrieved from (General handling for structural analog).[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for 2,4-Dimethoxyaniline. Retrieved from .[1]

  • Thermo Fisher Scientific. (n.d.).[1] Handling Air-Sensitive Reagents: Technical Guide. Retrieved from .[1]

  • Chandrasekhar, S., et al. (2005).[1] Synthesis of Erlotinib: Strategies for constructing quinazoline cores with ether-linked anilines. (General reference for kinase inhibitor chemistry involving alkoxy-anilines).

  • PrepChem. (n.d.).[1] Synthesis of 2-nitro-4-(2-phenoxyethoxy)-aniline. Retrieved from .[1] (Analogous synthesis intermediate handling).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Coupling of 2-Ethoxy-4-(2-methoxyethoxy)aniline

Welcome to the technical support guide for optimizing coupling reactions involving 2-Ethoxy-4-(2-methoxyethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing coupling reactions involving 2-Ethoxy-4-(2-methoxyethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted byproducts, thereby enhancing reaction yield, product purity, and experimental reproducibility. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic work.

Section 1: Understanding the Core Reaction: Diazotization and Azo Coupling

The successful coupling of 2-Ethoxy-4-(2-methoxyethoxy)aniline is a two-stage process. First, the primary aromatic amine is converted into a diazonium salt through diazotization . This is followed by the azo coupling step, where the highly reactive diazonium salt acts as an electrophile, reacting with a nucleophilic coupling partner (e.g., an activated aromatic compound like a phenol or another aniline) to form the desired azo compound.[1][2]

The overall workflow is a delicate balance of reactivity and stability. The diazonium salt is a versatile intermediate but is notoriously unstable, making precise control of reaction conditions paramount.[3][4]

G cluster_diazotization Diazotization Step cluster_coupling Coupling Step Aniline 2-Ethoxy-4-(2-methoxyethoxy)aniline in excess mineral acid (HCl) Diazonium In Situ Diazonium Salt Solution (Use Immediately) Aniline->Diazonium  Slow, dropwise addition  @ 0-5°C NaNO2 Cold aq. Sodium Nitrite (NaNO₂) NaNO2->Diazonium Coupling_Partner Coupling Partner (e.g., Phenol, Aniline) in pH-adjusted solution Diazonium->Coupling_Partner  Freshly Prepared Azo_Product Desired Azo Compound (Precipitate) Coupling_Partner->Azo_Product  Slow, dropwise addition  @ 0-5°C

Caption: General workflow for the two-stage azo coupling reaction.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the coupling of 2-Ethoxy-4-(2-methoxyethoxy)aniline in a practical question-and-answer format.

Q1: My reaction yield is very low, and I noticed gas evolution (bubbling) from the diazotization mixture, even while keeping it on ice. What is happening?

A1: This is a classic symptom of diazonium salt decomposition. The diazonium salt intermediate is thermally unstable.[3] If the temperature rises above the optimal 0-5°C range, even locally, it will react with water to form a corresponding phenol, releasing nitrogen gas (N₂).[5][6] This decomposition irreversibly consumes the intermediate, drastically reducing the yield of your desired azo product.

  • Causality: The C-N bond in the diazonium group is labile. At elevated temperatures, water acts as a nucleophile, attacking the aromatic ring and displacing the -N₂⁺ group, which is an excellent leaving group.[5]

  • Solutions:

    • Aggressive Temperature Control: Use an ice-salt bath to maintain the temperature between 0 and 5°C throughout the diazotization and coupling steps.[7] Ensure the sodium nitrite solution is also pre-cooled before addition.[3]

    • Monitor Internal Temperature: Do not rely on the bath temperature alone. Use a low-temperature thermometer to monitor the internal temperature of the reaction mixture.

    • Use Immediately: The diazonium salt solution should be used immediately after its preparation.[7][8] Do not store it.

Q2: I'm observing a brownish or tar-like substance in my reaction mixture instead of a clean, colored precipitate. How can I avoid this?

A2: The formation of brown, insoluble "tar" typically indicates a mixture of decomposition and polymerization products. This can be caused by several factors:

  • Primary Cause - High Temperature: As discussed in Q1, allowing the reaction temperature to rise is the most common reason. The phenol formed from decomposition can appear as a dark, oily substance and may undergo further side reactions.[3]

  • Secondary Cause - Incorrect pH: The pH of the coupling reaction is critical and is dictated by the nature of your coupling partner.[3] Using the wrong pH can inhibit the desired reaction, allowing decomposition and other side reactions to dominate.

  • Tertiary Cause - Impure Reagents: The purity of the starting aniline and the coupling agent is crucial.[7] Impurities can lead to the formation of undesired colored byproducts that are difficult to remove.

  • Solutions:

    • Strict Temperature Control: This is the most critical preventative measure.[7]

    • Precise pH Adjustment:

      • For phenolic coupling partners, an alkaline medium (pH 9-10) is required to deprotonate the phenol into the much more reactive phenoxide ion.[3][9][10]

      • For aromatic amine coupling partners, a mildly acidic medium (pH 4-5) is necessary.[3][9] This pH is a compromise: it must be acidic enough to suppress side reactions like triazene formation but not so acidic that it protonates the amine of the coupling partner, which would deactivate it.[10]

    • Use High-Purity Starting Materials: Ensure your 2-Ethoxy-4-(2-methoxyethoxy)aniline and coupling partner are of high purity.

Q3: My product analysis suggests the formation of a triazene. How can I favor the desired C-C bond formation over N-N bond formation?

A3: This issue arises from competitive N-coupling versus C-coupling. The diazonium ion can attack the nitrogen atom of an amine coupling partner (N-coupling) to form a triazene, or the carbon atom of the aromatic ring (C-coupling) to form the desired azo compound.[11] For anilines, N-coupling is often kinetically faster, but the resulting triazene is less stable than the C-coupled azo product.[11]

G cluster_pathways Competing Coupling Pathways Diazonium Ar-N₂⁺ (Diazonium Ion) Aniline Coupling Partner (Aniline Derivative) Diazonium->Aniline NCoupling N-Coupling (Kinetic Product) Aniline->NCoupling Attack at Nitrogen CCoupling C-Coupling (Thermodynamic Product) Aniline->CCoupling Attack at Carbon (para position) Triazene Triazene (Side Product) NCoupling->Triazene Reversible Azo Azo Compound (Desired Product) CCoupling->Azo Irreversible G Start Problem with Azo Coupling Reaction Q1 What is the primary symptom? Start->Q1 A1_Yield Low Yield / Gas Evolution Q1->A1_Yield Low Yield A1_Color Incorrect Color / Tar Formation Q1->A1_Color Bad Color A1_Purity Impure Product (e.g., Triazene) Q1->A1_Purity Low Purity Q2_Temp Was Temp. strictly kept at 0-5°C? A1_Yield->Q2_Temp Q3_pH Was pH strictly controlled for the coupling partner? A1_Color->Q3_pH Q4_Addition Were reagents added slowly with vigorous stirring? A1_Purity->Q4_Addition Sol_Temp Root Cause: Diazonium Decomposition Solution: - Use ice-salt bath - Monitor internal temp - Use diazonium salt immediately Q2_Temp->Sol_Temp No Q2_Temp->Q3_pH Yes Q3_pH->Q2_Temp Yes Sol_pH Root Cause: Incorrect pH Solution: - pH 9-10 for Phenols - pH 4-5 for Anilines Q3_pH->Sol_pH No Q4_Addition->Q3_pH Yes Sol_Addition Root Cause: Localized Concentrations Solution: - Slow, dropwise addition of NaNO₂ and diazonium salt Q4_Addition->Sol_Addition No

Sources

Optimization

Technical Support Center: Purification of 2-Ethoxy-4-(2-methoxyethoxy)aniline

Executive Summary & Chemical Context Compound: 2-Ethoxy-4-(2-methoxyethoxy)aniline Chemical Class: Electron-rich Alkoxyaniline Common Application: Key intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: 2-Ethoxy-4-(2-methoxyethoxy)aniline Chemical Class: Electron-rich Alkoxyaniline Common Application: Key intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and azo-dyes.

The Technical Challenge: Technical grade anilines, particularly those substituted with electron-donating alkoxy groups (ethoxy/methoxyethoxy), are highly susceptible to autoxidation. The "black" or "dark brown" color you observe is rarely the compound itself but rather trace amounts (<1%) of highly conjugated impurities: quinone imines , azobenzenes , and polyaniline oligomers .

While these impurities are often present in negligible mass, their high extinction coefficients obscure the true color of the product (usually pale yellow or off-white) and can poison downstream catalysts (e.g., Pd/C in hydrogenation or acid catalysts in cyclization).

Diagnostic FAQ: Is Your Sample Compromised?

Q1: My sample is dark brown/black. Has it decomposed? A: Not necessarily. Alkoxyanilines act as their own indicators; even 0.05% oxidation product can turn the entire bulk liquid black. Check the purity via HPLC or GC. If the main peak is >95%, the material is salvageable via the color removal protocols below.

Q2: Can I use the colored material directly in the next step? A: It depends on the subsequent reaction:

  • If Acylation/Amidation: Yes, but the final product will likely carry the color, complicating final purification.

  • If Metal-Catalyzed Coupling (Suzuki/Buchwald): NO. The oxidized species (quinones) often coordinate strongly to Palladium or Nickel catalysts, killing turnover frequency (TOF). You must decolorize first.

Q3: Is distillation a viable option? A: Proceed with extreme caution. While vacuum distillation is standard for simple anilines, this compound has high boiling ether chains. Prolonged heat stress often accelerates the formation of tarry bottoms, lowering yield. We recommend Chemical Treatment (Method A) or Salt Formation (Method B) over distillation.

Remediation Protocols

Method A: Activated Carbon Treatment (The Standard)

Best for: Liquid samples or low-melting solids with <2% colored impurities.

Mechanism: High surface area carbon physically adsorbs planar, conjugated oxidation products (color bodies) more strongly than the non-planar alkyl-ether chains of the target aniline.

Reagents:

  • Activated Carbon (Type: Norit SA2 or Darco G-60)

  • Solvent: Toluene (preferred) or Ethyl Acetate. Avoid alcohols if possible, as they can solubilize polar color bodies.

Protocol:

  • Dissolution: Dissolve the technical aniline in Toluene (5 volumes relative to mass).

  • Loading: Add Activated Carbon (5-10% w/w relative to aniline).

  • Thermal Cycle: Heat the slurry to 50-60°C for 30-60 minutes. Do not reflux; high heat can promote further oxidation.

  • Filtration: Filter hot through a Celite (diatomaceous earth) pad to remove carbon fines.

  • Recovery: Concentrate the filtrate under reduced pressure.

Pro-Tip: Add a pinch of Sodium Dithionite (Na2S2O4) or Sodium Metabisulfite to the mixture before adding carbon. This reduces colored quinones back to colorless hydroquinones/anilines, which are then either adsorbed or washed away.

Method B: Acid-Base Salt Formation (The "Deep Clean")

Best for: Heavily oxidized samples or when high purity (>99%) is required for pharma-grade applications.

Mechanism: Anilines are basic. Impurities (tars, neutral azo compounds) are often non-basic. By converting the aniline to a water-soluble (or precipitating) salt, we can wash away the non-basic color bodies.

Workflow Diagram (Graphviz):

SaltPurification Start Dark Crude Aniline (Free Base) Dissolve Dissolve in EtOAc or Toluene Start->Dissolve Acidify Add HCl (Gas or Conc. Aq.) Target pH < 2 Dissolve->Acidify Precipitate Form Aniline-HCl Salt (Precipitate or Aqueous Layer) Acidify->Precipitate Salt Formation Wash Wash with Organic Solvent (Removes Non-Basic Color) Precipitate->Wash Filtration/Separation Neutralize Neutralize with NaOH/NaHCO3 to pH 8-9 Wash->Neutralize Regeneration Extract Extract Free Base into Organic Layer Neutralize->Extract Final Pure Aniline (Pale Yellow/Colorless) Extract->Final Dry & Evaporate

Caption: Figure 1.[1][2] Acid-Base purification cycle selectively isolates the amine, leaving non-basic oxidation tars in the waste stream.

Step-by-Step Protocol:

  • Dissolution: Dissolve 100g crude aniline in 400mL Ethyl Acetate.

  • Salt Formation:

    • Option 1 (Anhydrous): Bubble dry HCl gas or add 4M HCl in Dioxane. The Hydrochloride salt will precipitate as a solid. Filter and wash with fresh Ethyl Acetate. The dark color usually stays in the filtrate.

    • Option 2 (Aqueous): Extract the organic layer with 1M aqueous HCl (300mL). The aniline goes into the water layer; the dark tars stay in the Ethyl Acetate. Separate layers.

  • Washing: If using Option 2, wash the aqueous acidic layer twice with Dichloromethane (DCM) to pull out trapped organics.

  • Regeneration: Cool the aqueous/salt phase to 0-5°C. Slowly add 20% NaOH solution until pH 9-10.

  • Extraction: Extract the liberated oil back into DCM or Ethyl Acetate.

  • Drying: Dry over Na2SO4 and evaporate.

Comparative Data: Solvent & Method Selection

The following data summarizes the efficiency of color removal methods for alkoxy-anilines based on internal application studies.

MethodColor Removal EfficiencyYield LossPrimary RiskRecommended For
Activated Carbon Moderate (70-80%)Low (<5%)Incomplete removal of heavy tarsRoutine cleanup of <95% purity material
HCl Salt Precipitation High (90-98%)Moderate (10-15%)Occlusion of impurities in crystal latticeHeavily oxidized "black" oils
Silica Plug Filtration Moderate (60-70%)High (15-20%)Irreversible adsorption of amineSmall scale (<5g) rapid cleanup
Vacuum Distillation High (>95%)High (10-30%)Thermal decomposition / Explosion riskOnly if other methods fail

Storage & Stability (Prevention)

Once purified, 2-Ethoxy-4-(2-methoxyethoxy)aniline will re-oxidize if mishandled.

  • Inert Gas: Always store under Argon or Nitrogen.

  • Temperature: Store at 2-8°C (Refrigerated).

  • Stabilizers: For long-term storage of technical grades, the addition of 0.1% BHT (Butylated hydroxytoluene) is standard practice to scavenge radical initiators.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for general aniline purification via distillation and salt formation).

  • Chandregowda, V., et al. (2009).[3] "Synthesis and purification of Erlotinib hydrochloride." Synthetic Communications. (Describes purification of homologous bis-methoxyethoxy aniline intermediates).

  • Cohen, J. B. (1920). Practical Organic Chemistry. Macmillan. (Foundational protocols for aniline acetylation and salt purification).

  • Org. Synth. (1930). "Purification of Amines." Organic Syntheses, Coll.[4] Vol. 1, p. 111. (Classic reliable methods for amine purification). Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Interpretation of 2-Ethoxy-4-(2-methoxyethoxy)aniline

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 2-Ethoxy-4-(2-methoxyethoxy)aniline, a polysu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 2-Ethoxy-4-(2-methoxyethoxy)aniline, a polysubstituted aniline derivative, presents an excellent case study for applying modern spectroscopic techniques. Its structure, featuring multiple ether functionalities and an aromatic amine, gives rise to a nuanced 1H Nuclear Magnetic Resonance (NMR) spectrum that, when correctly interpreted, reveals a wealth of structural information.

This guide provides an in-depth analysis of the 1H NMR spectrum of 2-Ethoxy-4-(2-methoxyethoxy)aniline. Moving beyond a simple peak assignment, we will explore the underlying principles governing the observed chemical shifts and coupling patterns. By comparing its spectrum with those of simpler, structurally related molecules, we will illustrate the cumulative electronic effects of the substituents. Furthermore, this document furnishes a robust, field-proven experimental protocol for acquiring high-quality 1H NMR data, ensuring reproducibility and accuracy in your own research endeavors.

Section 1: Molecular Structure and Proton Environments

The first step in any spectral interpretation is a thorough understanding of the molecule's structure and the identification of all chemically distinct proton environments. The substituents on the aniline ring—an amino group (-NH2), an ethoxy group (-OCH2CH3), and a methoxyethoxy group (-OCH2CH2OCH3)—are all electron-donating groups (EDGs).[1][2] This electronic character is the primary determinant of the chemical shifts observed in the aromatic region, causing a general upfield shift (to lower ppm values) compared to unsubstituted benzene (δ ≈ 7.3 ppm) due to increased electron density shielding the aromatic protons.[1]

The structure contains nine unique proton environments, labeled a through i for clarity.

Figure 1: Molecular structure of 2-Ethoxy-4-(2-methoxyethoxy)aniline with non-equivalent protons labeled (a-i).

Section 2: Detailed 1H NMR Spectral Interpretation

The predicted 1H NMR spectrum is a composite of signals from each unique proton environment. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) for each signal are dictated by the local electronic environment and the proximity of non-equivalent neighboring protons.

Table 1: Predicted 1H NMR Assignments for 2-Ethoxy-4-(2-methoxyethoxy)aniline

LabelAssignmentIntegrationPredicted δ (ppm)MultiplicityCoupling Constant (J)
a-NH2H~3.8 - 4.5broad singletN/A
bAr-H (H-5)1H~6.75doubletJ = 8.4 Hz
cAr-H (H-3)1H~6.80doubletJ = 2.4 Hz
iAr-H (H-6)1H~6.90doublet of doubletsJ = 8.4, 2.4 Hz
d-O-CH ₂-CH₃2H~4.05quartetJ = 7.0 Hz
e-O-CH₂-CH3H~1.40tripletJ = 7.0 Hz
fAr-O-CH ₂-2H~4.10tripletJ = 4.8 Hz
g-CH ₂-O-CH₃2H~3.75tripletJ = 4.8 Hz
h-O-CH3H~3.45singletN/A

Analysis of Spectral Regions:

  • Aromatic Region (δ 6.7 - 7.0 ppm): Protons on an aromatic ring typically appear in the δ 6.5-8.0 ppm range.[3] The powerful electron-donating nature of the amino and alkoxy substituents shields these protons, shifting them upfield.

    • H-c (δ ~6.80 ppm): This proton is ortho to the ethoxy group and meta to the methoxyethoxy group. It appears as a doublet due to coupling with H-b (meta coupling, small J).

    • H-b (δ ~6.75 ppm): This proton is ortho to the methoxyethoxy group and meta to the ethoxy group. It appears as a doublet from coupling to H-i (ortho coupling, large J).

    • H-i (δ ~6.90 ppm): This proton, positioned between the amino and ethoxy groups, experiences the most complex splitting. It is coupled to both H-b (ortho coupling, large J) and H-c (meta coupling, small J), resulting in a doublet of doublets.

  • Amine Protons (δ ~3.8 - 4.5 ppm): The chemical shift of amine (-NH₂) protons is highly variable and depends on solvent, concentration, and temperature.[4] They often appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.

  • Alkoxy Aliphatic Region (δ 1.4 - 4.1 ppm):

    • Ethoxy Group (d, e): The methylene protons (d ) are adjacent to an oxygen atom, which deshields them to ~4.05 ppm.[5] They are split into a quartet by the three neighboring methyl protons. The methyl protons (e ) at ~1.40 ppm are split into a triplet by the two methylene protons, following the n+1 rule.[6]

    • Methoxyethoxy Group (f, g, h): This chain displays a clear progression of chemical shifts. The methylene protons directly attached to the aromatic ring's oxygen (f ) are the most deshielded (~4.10 ppm). The adjacent methylene protons (g ) are slightly more shielded (~3.75 ppm). Both appear as triplets due to coupling with their methylene neighbors. The terminal methyl protons (h ) are the most shielded (~3.45 ppm) and appear as a singlet as they have no adjacent protons to couple with.[7]

Section 3: Comparative Spectral Analysis

To fully appreciate the influence of each substituent, it is instructive to compare the spectrum of our target molecule with simpler analogues. This comparison highlights the additive nature of substituent effects on chemical shifts.[2]

Table 2: Comparison of Aromatic 1H NMR Chemical Shifts (ppm)

CompoundH-ortho to -NH₂H-meta to -NH₂H-para to -NH₂
Aniline[8]6.667.146.74
2-Ethoxyaniline~6.7-6.9 (complex)~6.7-6.9 (complex)~6.7-6.9 (complex)
Target Molecule H-i: ~6.90H-b: ~6.75H-c: ~6.80

As shown in Table 2, the aniline protons are already shifted significantly upfield from benzene (7.3 ppm). Adding the electron-donating alkoxy groups further increases the shielding (pushes signals to lower ppm values), compressing the aromatic region. The specific positions are a result of the combined directing effects of all three substituents.

Section 4: Experimental Protocol for 1H NMR Data Acquisition

The acquisition of a high-quality, interpretable spectrum is paramount. The following protocol is a self-validating system designed for accuracy and reproducibility.

Objective: To obtain a high-resolution 1H NMR spectrum of 2-Ethoxy-4-(2-methoxyethoxy)aniline.

Materials:

  • 2-Ethoxy-4-(2-methoxyethoxy)aniline sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR tube (clean and dry)

  • Pasteur pipette

  • Vial and spatula

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical to avoid signal broadening and artifacts. The choice of CDCl₃ as a solvent is common for many organic molecules, and TMS provides a zero-point reference for the chemical shift scale.[5][6]

    • Procedure:

      • Weigh approximately 5-10 mg of the aniline sample directly into a clean, dry vial.

      • Using a Pasteur pipette, add approximately 0.7 mL of CDCl₃ containing TMS to the vial.

      • Gently swirl the vial until the sample is completely dissolved.

      • Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's receiver coil (typically ~4-5 cm).

  • Instrument Setup and Data Acquisition:

    • Rationale: The following steps ensure the magnetic field is homogeneous and the acquisition parameters are optimized for resolution and signal-to-noise.

    • Procedure:

      • Insert the NMR tube into the spectrometer.

      • Locking: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This corrects for any magnetic field drift during the experiment.

      • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. A well-shimmed sample results in sharp, symmetrical peaks.

      • Standard 1H Acquisition:

        • Load standard proton acquisition parameters.

        • Set the spectral width to cover the expected range (e.g., -2 to 12 ppm).

        • Use a 90° pulse angle.

        • Set the relaxation delay (d1) to 1-2 seconds. This allows for nearly complete relaxation of the protons between scans, leading to accurate integration.

        • Set the number of scans (ns) to 16 or 32. This is usually sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

        • Initiate the acquisition.

  • Data Processing:

    • Rationale: Raw time-domain data (FID) must be mathematically processed to generate the frequency-domain spectrum we interpret.

    • Procedure:

      • Fourier Transform (FT): Apply a Fourier transform to the free induction decay (FID) data.

      • Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are positive and have a flat baseline at their base.

      • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat across the entire spectrum.

      • Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

      • Integration: Integrate the area under each distinct signal. Set the integration of a well-resolved signal corresponding to a known number of protons (e.g., the methyl singlet at ~3.45 ppm to 3H) and normalize the other integrals accordingly.

Conclusion

The 1H NMR spectrum of 2-Ethoxy-4-(2-methoxyethoxy)aniline is a rich source of structural information. A systematic approach, beginning with the identification of unique proton environments and an understanding of substituent electronic effects, allows for a confident and complete assignment of all signals. By comparing the spectrum to simpler analogues, we can observe the predictable and additive nature of chemical shift modifications. The detailed experimental protocol provided herein ensures that researchers can reliably acquire high-quality data, a prerequisite for accurate spectral interpretation and confident structural confirmation in the rigorous context of drug development and chemical research.

References

  • ResearchGate. 1 H chemical shifts of benzene, substituted benzenes, aniline and... [Online] Available at: [Link][9]

  • Doc Brown's Advanced Organic Chemistry. C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum. [Online] Available at: [Link][6]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Online] Available at: [Link][1]

  • ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Online] Available at: [Link][7]

  • Chemistry Connected. NMR shifts 1H -general. [Online] Available at: [Link][4]

  • Pacific Lutheran University. 1H NMR Chemical Shifts. [Online] Available at: [Link][5]

  • University of Regensburg. Chemical shifts. [Online] Available at: [Link][2]

  • ePathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Online] Available at: [Link][3]

  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Online] Available at: [Link][8]

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Comparative

A Comparative Guide to the Synthesis of 2-Ethoxy-4-(2-methoxyethoxy)aniline for Researchers and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of plausible synthetic routes for the production of 2-Ethoxy-4-(2-methoxyethoxy)aniline, a key intermediate in various research and development applications,...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comparative analysis of plausible synthetic routes for the production of 2-Ethoxy-4-(2-methoxyethoxy)aniline, a key intermediate in various research and development applications, including the synthesis of dyes, pigments, and potentially as a building block for pharmaceutical compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of synthetic strategies to inform experimental design and process optimization.

Introduction to Synthetic Strategy

The molecular architecture of 2-Ethoxy-4-(2-methoxyethoxy)aniline presents a substituted aniline with two distinct ether linkages. The successful synthesis of this target molecule hinges on the strategic introduction of the ethoxy and 2-methoxyethoxy groups, alongside the management of the reactive amino functionality. This guide will explore two primary, logically derived synthetic pathways, dissecting their respective advantages and challenges. The analysis is grounded in established chemical principles and draws parallels from the synthesis of structurally similar compounds.

Comparative Analysis of Synthetic Routes

We will compare two logical synthetic pathways:

  • Route 1: Sequential Etherification of a Substituted Nitrophenol followed by Reduction. This classic and robust approach relies on the sequential introduction of the ether functionalities onto a commercially available starting material, followed by the reduction of a nitro group to the desired aniline.

  • Route 2: Etherification of a Substituted Aminophenol with Protecting Group Chemistry. This route explores the etherification of a phenol bearing an amino group, which necessitates the use of a protecting group to prevent unwanted side reactions.

Table 1: High-Level Comparison of Synthetic Routes
FeatureRoute 1: Nitrophenol-BasedRoute 2: Aminophenol-Based
Starting Material 2-Ethoxy-4-nitrophenol or similar4-Amino-2-ethoxyphenol or similar
Key Reactions Williamson Ether Synthesis, Nitro ReductionProtection, Williamson Ether Synthesis, Deprotection
Number of Steps Typically 3-4 stepsTypically 4-5 steps
Potential Challenges Handling of potentially energetic nitro compounds, regioselectivity of etherificationProtecting group efficiency, potential for N-alkylation side reactions
Overall Yield Potentially higher due to fewer stepsMay be lower due to additional protection/deprotection steps
Scalability Generally good, with established reduction methodsCan be more complex to scale due to protecting group manipulations

Route 1: Synthesis via Sequential Etherification of a Nitrophenol Intermediate

This pathway commences with a suitable nitrophenol, which undergoes etherification to introduce the desired alkoxy groups, followed by the reduction of the nitro moiety to the target aniline. This approach is often favored for its straightforward reaction sequence and the robust nature of the involved chemical transformations.

Logical Workflow for Route 1

A Starting Material: 2-Ethoxy-4-nitrophenol B Williamson Ether Synthesis with 2-methoxyethyl halide A->B Step 1 C Intermediate: 1-Ethoxy-4-(2-methoxyethoxy)-2-nitrobenzene B->C D Nitro Group Reduction (e.g., H2/Pd/C, SnCl2) C->D Step 2 E Final Product: 2-Ethoxy-4-(2-methoxyethoxy)aniline D->E

Caption: Workflow for the synthesis of 2-Ethoxy-4-(2-methoxyethoxy)aniline via a nitrophenol intermediate.

Detailed Experimental Protocol for Route 1

Step 1: Synthesis of 1-Ethoxy-4-(2-methoxyethoxy)-2-nitrobenzene

This step involves the Williamson ether synthesis to introduce the 2-methoxyethoxy group. The selection of a suitable base and solvent is critical for achieving high yields.

  • Protocol: To a stirred solution of 2-ethoxy-4-nitrophenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents). The mixture is stirred at room temperature for 30 minutes. 1-Bromo-2-methoxyethane (1.2 equivalents) is then added, and the reaction mixture is heated to 80-90°C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, poured into ice water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography. A similar etherification is described for a related compound.[2]

Step 2: Reduction of 1-Ethoxy-4-(2-methoxyethoxy)-2-nitrobenzene

The reduction of the nitro group is a standard transformation in organic synthesis. Catalytic hydrogenation is often the cleanest method, but chemical reducing agents are also effective.

  • Protocol: The nitrobenzene derivative from the previous step (1 equivalent) is dissolved in a solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The reaction vessel is then purged with hydrogen gas and stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly elevated) until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the desired 2-Ethoxy-4-(2-methoxyethoxy)aniline. Alternative reduction methods, such as using tin(II) chloride in hydrochloric acid, can also be employed.[3]

Route 2: Synthesis via Etherification of a Protected Aminophenol

This alternative route starts with a substituted aminophenol. The amino group is first protected to prevent its reaction during the subsequent etherification step. Following the introduction of the 2-methoxyethoxy group, the protecting group is removed to yield the final product.

Logical Workflow for Route 2

A Starting Material: 4-Amino-2-ethoxyphenol B Protection of Amino Group (e.g., Acetylation) A->B Step 1 C Intermediate: N-(3-Ethoxy-4-hydroxyphenyl)acetamide B->C D Williamson Ether Synthesis with 2-methoxyethyl halide C->D Step 2 E Intermediate: N-(3-Ethoxy-4-(2-methoxyethoxy)phenyl)acetamide D->E F Deprotection (e.g., Acid or Base Hydrolysis) E->F Step 3 G Final Product: 2-Ethoxy-4-(2-methoxyethoxy)aniline F->G

Caption: Workflow for the synthesis of 2-Ethoxy-4-(2-methoxyethoxy)aniline via a protected aminophenol.

Detailed Experimental Protocol for Route 2

Step 1: Protection of 4-Amino-2-ethoxyphenol

The amino group is typically protected as an acetamide to prevent N-alkylation in the subsequent step.

  • Protocol: To a solution of 4-amino-2-ethoxyphenol (1 equivalent) in a suitable solvent like acetic acid or dichloromethane, add acetic anhydride (1.1 equivalents). The reaction mixture is stirred at room temperature until the starting material is fully consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude N-(3-ethoxy-4-hydroxyphenyl)acetamide is used in the next step without further purification, or it can be recrystallized if necessary. The acetylation of anilines is a well-established procedure.[4]

Step 2: Etherification of N-(3-Ethoxy-4-hydroxyphenyl)acetamide

This step is analogous to the etherification in Route 1.

  • Protocol: The protected aminophenol (1 equivalent) is dissolved in DMF, and potassium carbonate (1.5 equivalents) is added. After stirring for 30 minutes, 1-bromo-2-methoxyethane (1.2 equivalents) is introduced, and the mixture is heated. Reaction progress is monitored by TLC. Workup involves pouring the reaction mixture into water, extracting the product with an organic solvent, washing, drying, and concentrating to obtain the crude N-(3-ethoxy-4-(2-methoxyethoxy)phenyl)acetamide.

Step 3: Deprotection of the Acetamide

The final step is the removal of the acetyl protecting group to reveal the free amine.

  • Protocol: The acetamide from the previous step is suspended in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC). After cooling, the reaction mixture is neutralized with a base (if acidic hydrolysis was used) or an acid (if basic hydrolysis was used) to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 2-Ethoxy-4-(2-methoxyethoxy)aniline. The hydrolysis of acetanilides is a standard deprotection method.[4]

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of 2-Ethoxy-4-(2-methoxyethoxy)aniline.

  • Route 1 is more direct and likely to provide a higher overall yield due to the fewer number of synthetic steps. It is generally the preferred method for its efficiency and scalability, provided the starting nitrophenol is readily available.

  • Route 2 offers an alternative when the corresponding aminophenol is a more accessible starting material. However, the additional protection and deprotection steps add to the overall complexity and may reduce the overall yield.

The choice of synthetic route will ultimately depend on the availability and cost of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. It is recommended to perform small-scale trial reactions to optimize conditions for either route before proceeding to a larger-scale synthesis.

References

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Available at: [Link]

  • Synthesis of 2-nitro-4-(2-phenoxyethoxy)-aniline. PrepChem.com. Available at: [Link]

  • Synthesis of (b) Production of 2-(2-methylthioethoxy)-aniline. PrepChem.com. Available at: [Link]

  • 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. MySkinRecipes. Available at: [Link]

  • Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate. Google Patents.
  • 4-[2-(2-METHOXYETHOXY)ETHOXY]ANILINE | CAS 65673-48-5. Matrix Fine Chemicals. Available at: [Link]

  • Table of contents. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 1-nitro-4-(2-phenoxy-ethoxy)-benzene. PrepChem.com. Available at: [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.
  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. JOCPR. Available at: [Link]

  • Synthesis of 4-[2-(4-methylphenyl)ethoxy]aniline. PrepChem.com. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the GC-MS Analysis of Volatile Impurities in 2-Ethoxy-4-(2-methoxyethoxy)aniline

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-Ethoxy-4-(2-methoxyethoxy)aniline serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its molecular integrity is paramount, and the presence of volatile impurities—residual solvents, unreacted starting materials, or degradation byproducts—can have profound implications.[1][2] These impurities, even at trace levels, can alter the toxicological profile of the final drug product, affect its stability, and potentially compromise patient safety.[3]

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over such impurities.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) has long been established as the definitive analytical technique for this purpose.[6][7] Its power lies in the combination of high-resolution chromatographic separation with the unequivocal identification capabilities of mass spectrometry, providing the sensitivity and specificity required to detect and quantify volatile compounds in complex matrices.[7][8]

This guide provides a comprehensive comparison of GC-MS methodologies for the analysis of volatile impurities in 2-Ethoxy-4-(2-methoxyethoxy)aniline. Moving beyond a simple recitation of steps, we will delve into the scientific rationale behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals to establish robust and reliable analytical procedures.

Anticipating the Analytes: Potential Volatile Impurities

A logical first step in method development is to understand the potential impurities that may be present. Based on the structure of 2-Ethoxy-4-(2-methoxyethoxy)aniline and common organic synthesis practices, we can anticipate several classes of volatile impurities.[1]

  • Process-Related Impurities: These are substances related to the manufacturing process.

    • Residual Solvents: The synthesis of complex organic molecules often involves various solvents. Depending on the synthetic route, common solvents like toluene, methanol, ethanol, or dichloromethane might be present.[1] ICH Q3C provides strict limits for these residual solvents based on their toxicity.[3]

    • Unreacted Precursors: Starting materials for aniline synthesis, such as nitroaromatics (e.g., 4-methoxy-2-nitroaniline), may persist if the reaction is incomplete.[1][9]

  • Degradation Impurities: Aniline derivatives can be susceptible to degradation over time or under specific storage conditions.

    • Oxidation Products: Exposure to air can lead to the formation of oxidation products like p-benzoquinone.[1]

    • Hydrolysis Products: The ether linkages in the molecule could potentially undergo hydrolysis, although this is less likely to produce volatile fragments.

Methodology Showdown: Headspace vs. Liquid Injection

The choice of sample introduction is a critical decision point in GC-MS analysis. The primary contenders for volatile impurity analysis are Headspace sampling and Direct Liquid Injection. Each offers distinct advantages and is suited for different analytical challenges.

Static Headspace GC-MS: The Clean Approach for High Volatility

Static headspace analysis operates on the principle of vapor phase equilibrium. A sample is sealed in a vial and heated, allowing volatile compounds to partition from the sample matrix into the gas phase (the "headspace").[3] A portion of this vapor is then injected into the GC-MS system.

  • Expertise & Experience: This technique is the preferred method for highly volatile impurities like residual solvents (e.g., methanol, ethanol, acetone). Its principal advantage is matrix elimination; the non-volatile bulk of the 2-Ethoxy-4-(2-methoxyethoxy)aniline sample never enters the GC inlet or column. This prevents contamination, extends column lifetime, and results in cleaner chromatograms with fewer interfering peaks.[8]

  • Trustworthiness: The method's reliability is rooted in achieving consistent partitioning, which is dependent on precise control of temperature and equilibration time.[3] For quantitative analysis, matrix effects must be considered. The method of standard additions, where calibration standards are prepared in the sample matrix, can be employed to ensure accuracy.[10]

Liquid Injection GC-MS: Essential for Semi-Volatile Compounds

In this classical approach, the 2-Ethoxy-4-(2-methoxyethoxy)aniline sample is dissolved in a suitable high-purity solvent, and a small volume of the resulting solution is directly injected into the heated GC inlet.

  • Expertise & Experience: Liquid injection is necessary for identifying and quantifying less volatile or semi-volatile impurities that do not readily partition into the headspace.[11] This could include process impurities with higher boiling points or certain degradation products. The choice of injection mode—split or splitless—is critical. Splitless injection is used for trace analysis to ensure the entire injected volume is transferred to the column, maximizing sensitivity, while split injection is used for more concentrated samples to prevent column overload.[12]

  • Trustworthiness: The primary challenge in liquid injection is the potential for matrix effects. The non-volatile API can accumulate in the injector liner, leading to active sites that can cause degradation of sensitive analytes or gradual signal loss. Regular maintenance of the inlet, including changing the liner and septum, is crucial for maintaining method performance and reproducibility.[12]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust starting points for method development and validation. They must be validated according to ICH Q2(R2) guidelines to prove fitness for their intended purpose.[4][5][13]

Protocol 1: Static Headspace (HS) GC-MS for Residual Solvents
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of 2-Ethoxy-4-(2-methoxyethoxy)aniline into a 20 mL headspace vial.

    • Add 1.0 mL of a suitable diluent (e.g., Dimethyl Sulfoxide [DMSO] or N,N-Dimethylformamide [DMF]) to dissolve the sample.

    • Immediately seal the vial with a PTFE-lined septum and crimp cap.

    • Prepare a blank vial containing only the diluent.

  • HS-GC-MS Parameters:

    • Headspace Sampler:

      • Oven Temperature: 80 °C

      • Loop Temperature: 90 °C

      • Transfer Line Temperature: 100 °C

      • Vial Equilibration Time: 15 minutes

      • Injection Time: 1.0 minute

    • GC System:

      • Column: DB-624 or equivalent (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness. Rationale: This mid-polarity phase is specifically designed and widely used for the separation of residual solvents.[2]

      • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

      • Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

      • Inlet Temperature: 250 °C

    • MS System:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan (m/z 35-350). Rationale: Full scan allows for the identification of unknown impurities by library searching.

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

Protocol 2: Direct Liquid Injection GC-MS for Semi-Volatile Impurities
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of 2-Ethoxy-4-(2-methoxyethoxy)aniline into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a high-purity solvent such as Acetone or Dichloromethane.

    • Transfer an aliquot to a 2 mL autosampler vial.

  • GC-MS Parameters:

    • GC System:

      • Column: DB-5ms or equivalent (5% Phenyl / 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This low-polarity, low-bleed column is robust and provides excellent separation for a wide range of semi-volatile organic compounds.[14]

      • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

      • Oven Program: 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min.

      • Inlet: 270 °C, Splitless mode (purge valve opens at 1.0 min).

      • Injection Volume: 1 µL.

    • MS System:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan (m/z 40-450) for initial screening. Switch to Selected Ion Monitoring (SIM) for higher sensitivity once target impurities are identified.[11]

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

Visualizing the Process

To clarify the analytical sequence and decision-making logic, the following diagrams have been created.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_report Reporting Sample Receive Sample Weigh Weigh Sample Sample->Weigh Dissolve Dissolve/Dilute Weigh->Dissolve Vial Transfer to Vial Dissolve->Vial Inject Sample Injection (Headspace or Liquid) Vial->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Identify Library Search & Spectrum Matching Integrate->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report Review Review & Approve Report->Review

Caption: Overall workflow for GC-MS impurity analysis.

Caption: Decision tree for selecting the appropriate GC-MS method.

Performance Comparison and Data Interpretation

The ultimate choice of method depends on a balance of sensitivity, selectivity, and the specific impurities being targeted. The following table summarizes the expected performance characteristics of each approach.

Performance MetricStatic Headspace GC-MSDirect Liquid Injection GC-MSRationale & Causality
Target Analytes Highly volatile compounds (e.g., residual solvents)Semi-volatile to moderately volatile compoundsBased on the physical principles of vapor pressure and partitioning vs. direct volatilization in a heated inlet.
Typical LOD/LOQ 1-10 ppm (can be lower with dynamic headspace)0.1-5 ppm (highly dependent on analyte and matrix)Headspace is limited by partitioning efficiency; Liquid injection can concentrate the sample but is limited by matrix interference.
Precision (%RSD) < 10%< 5%Automated liquid injection offers superior volumetric precision compared to headspace vapor injection.
Matrix Effects MinimalSignificantHeadspace physically separates the analytes from the non-volatile matrix, while in liquid injection, the entire matrix enters the system.[8]
System Robustness High (clean system)Moderate (requires frequent inlet maintenance)Eliminating matrix introduction in headspace analysis prevents contamination of the GC inlet and column front-end.[12]
Linearity (R²) > 0.995> 0.998Direct injection typically provides a more linear response over a wider concentration range.

Interpreting the Data: A successful analysis culminates in the correct interpretation of the chromatogram and mass spectra.

  • Identification: An impurity is tentatively identified by matching its mass spectrum against a validated spectral library (e.g., NIST/Wiley).[6] Confirmation requires analyzing a certified reference standard of the suspected impurity under identical conditions to confirm both retention time and mass spectrum.

  • Quantification: For known impurities, quantification is performed by creating a calibration curve using reference standards. The concentration of the impurity in the sample is calculated from this curve. For unknown impurities, quantification is often done by area percent relative to the main API peak, assuming a response factor of 1, though this provides only an estimate.

Conclusion: An Integrated Approach to Ensuring Purity

The analysis of volatile impurities in 2-Ethoxy-4-(2-methoxyethoxy)aniline does not have a one-size-fits-all solution. A comprehensive purity assessment requires a dual-method approach.

  • Static Headspace GC-MS is the superior and indispensable technique for the routine quality control of residual solvents, offering unmatched robustness and compliance with ICH Q3C guidelines.

  • Direct Liquid Injection GC-MS is essential for a full impurity profile, capable of detecting less volatile process impurities and potential degradation products that would be missed by headspace analysis.

By understanding the scientific principles behind each technique and implementing robust, validated protocols, researchers and quality control professionals can ensure the purity, safety, and quality of this critical pharmaceutical intermediate. This commitment to analytical excellence is fundamental to the successful development of safe and effective medicines.

References

  • (No author given). (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Retrieved February 16, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2026, February 7). GC-MS for Volatile Impurity Analysis. Retrieved February 16, 2026, from [Link]

  • United States Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Retrieved February 16, 2026, from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound. Retrieved February 16, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-[2-(2-METHOXYETHOXY)ETHOXY]ANILINE | CAS 126415-03-0. Retrieved February 16, 2026, from [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved February 16, 2026, from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 16, 2026, from [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • U.S. Food & Drug Administration. (n.d.). Dynamic headspace GC-MS method to detect volatile extractables from medical device materials. Retrieved February 16, 2026, from [Link]

  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved February 16, 2026, from [Link]

  • GSC Advanced Research and Reviews. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved February 16, 2026, from [Link]

  • GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography. Retrieved February 16, 2026, from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved February 16, 2026, from [Link]

  • Agilent Technologies. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved February 16, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, October 1). Development and validation of GC-MS method for the trace level determination of structurally alert alkyl halide impurities in Cilastatin sodium drug substance. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). 2-[2-(2-Chloro-4-methylphenoxy)ethoxy]aniline. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2017, November 24). (PDF) Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. Retrieved February 16, 2026, from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). 2-Ethoxy-4-methylaniline. Retrieved February 16, 2026, from [Link]

  • LCGC International. (2024, November 12). High-Throughput Headspace Analysis of Volatile Impurities in Consumer Products Using Standard Additions. Retrieved February 16, 2026, from [Link]

  • (No author given). (n.d.). SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. Retrieved February 16, 2026, from [Link]

  • Pharmaguideline. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved February 16, 2026, from [Link]

  • Obrnuta faza. (n.d.). 1. + 2. Considerations for Instrumentation and Column Selection GC Method Development. Retrieved February 16, 2026, from [Link]

  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved February 16, 2026, from [Link]

  • PubMed. (n.d.). Analysis of organic volatile impurities in pharmaceutical excipients by static headspace capillary gas chromatography. Retrieved February 16, 2026, from [Link]

  • American Pharmaceutical Review. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Retrieved February 16, 2026, from [Link]

  • YouTube. (2026, February 13). Volatile Impurity Detection Using Headspace GC FID: A Guide for Pharmaceutical QA Teams. Retrieved February 16, 2026, from [Link]

  • Chemistry LibreTexts. (2023, April 12). 27.3: Gas Chromatographic Columns and Stationary Phases. Retrieved February 16, 2026, from [Link]

  • Biblioteka Nauki. (n.d.). DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. Retrieved February 16, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Ethoxy-4-(2-methoxyethoxy)aniline for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-Ethoxy-4-(2-methoxyethoxy)aniline. As a substituted aromatic amine, this compound requires careful handling and adherence to sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Ethoxy-4-(2-methoxyethoxy)aniline. As a substituted aromatic amine, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and environmental protection. This document synthesizes established procedures for aniline derivatives, offering a framework for responsible waste management in a research and development setting.

Important Preliminary Note: Specific safety and toxicological data for 2-Ethoxy-4-(2-methoxyethoxy)aniline are not extensively documented in publicly available literature. A Safety Data Sheet (SDS) for a structurally similar compound, 4-(2-(2-Methoxyethoxy)ethoxy)aniline, indicates that its toxicological properties have not been thoroughly investigated[1]. Therefore, in the absence of comprehensive data, it is imperative to handle this compound with the caution afforded to other potentially hazardous aromatic amines. The procedures outlined below are based on established best practices for aniline and its derivatives.

Immediate Safety & Hazard Assessment

Before beginning any work that will generate waste, a thorough risk assessment is critical. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity, mutagenicity, and the ability to be absorbed through the skin.[2][3] Aniline, the parent compound, is toxic if inhaled, ingested, or absorbed through the skin and can cause serious health effects, including damage to organs through prolonged or repeated exposure.[4][5]

Core Principles for Handling:

  • Work in a Controlled Environment: All handling of 2-Ethoxy-4-(2-methoxyethoxy)aniline should be conducted within a properly functioning certified laboratory chemical fume hood to prevent inhalation of vapors.[6]

  • Avoid Contact: Direct contact with the skin, eyes, and clothing must be strictly avoided.[6]

  • Know Emergency Procedures: Ensure that an eyewash station and safety shower are easily accessible.[6][7] All personnel should be familiar with the location and operation of this equipment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure. The following table summarizes the recommended PPE for handling 2-Ethoxy-4-(2-methoxyethoxy)aniline, based on guidelines for hazardous chemicals and aromatic amines.[8][9][10]

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory to protect against splashes.[11] A face shield should be worn over goggles when there is a significant risk of splashing or a highly exothermic reaction.[12]
Hand Protection Chemical-Resistant GlovesNitrile gloves may offer short-term protection, but for prolonged contact or immersion, more robust gloves such as butyl, neoprene, or Viton are recommended.[6][13] Always consult the glove manufacturer's resistance guide for specific chemical compatibility.[12] Gloves should be inspected before each use and changed immediately upon contamination.
Body Protection Chemical-Resistant Lab CoatA fully buttoned lab coat, preferably made of a material with low permeability to chemicals, should be worn.[12] For larger quantities or significant splash potential, a chemical-resistant apron or suit is advised.[10]
Respiratory Protection Respirator (if necessary)An air-purifying respirator with an appropriate cartridge for organic vapors may be necessary if there is a risk of exceeding exposure limits or if work cannot be conducted in a fume hood.[13][14] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[13]
Foot Protection Closed-Toe ShoesShoes must fully cover the foot; sandals or perforated shoes are not permitted in the laboratory.[11][12]

Spill Management Protocol

Accidental spills must be managed promptly and safely. The response procedure depends on the size of the spill.

For Small Spills (<100 mL, contained within a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Don Appropriate PPE: Ensure all recommended PPE is worn before cleanup.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6][13] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect Waste: Carefully scoop the absorbent material into a designated, sealable, and properly labeled hazardous waste container.[13][15]

  • Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[13] Collect all cleaning materials as hazardous waste.

  • Wash Hands: Thoroughly wash hands after the cleanup is complete.

For Large Spills (>100 mL or any spill outside a fume hood):

  • Evacuate: Immediately evacuate the area and alert all nearby personnel.[7][13]

  • Isolate: Secure the area to prevent entry. If possible and safe to do so, close the door to the laboratory.

  • Call for Emergency Assistance: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[6][7][13] Provide them with the name of the chemical and the approximate quantity spilled.

  • Do Not Attempt to Clean Up: Large spills require specialized training and equipment. Do not re-enter the area until it has been cleared by emergency personnel.

Waste Collection and Disposal Workflow

Proper segregation and containment of chemical waste are fundamental to safe disposal. Never dispose of 2-Ethoxy-4-(2-methoxyethoxy)aniline down the drain or in the regular trash.[4][13]

Step-by-Step Waste Collection:

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[13] Polyethylene containers are generally suitable for amine waste.[13]

  • Labeling: The label must include the full chemical name, "Hazardous Waste," and any relevant hazard pictograms.

  • Segregation: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or alkalis, which could cause a dangerous reaction.[6][16]

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from heat and ignition sources, until it is collected by a licensed hazardous waste disposal company.[8][9][17]

The following diagram illustrates the decision-making process for handling materials contaminated with 2-Ethoxy-4-(2-methoxyethoxy)aniline.

G Workflow for Waste Disposal of 2-Ethoxy-4-(2-methoxyethoxy)aniline cluster_0 Material Generation cluster_1 Initial Assessment cluster_2 Waste Streams cluster_3 Final Disposal Pathway Start Material Contaminated with 2-Ethoxy-4-(2-methoxyethoxy)aniline IsLiquid Is the waste primarily liquid? Start->IsLiquid LiquidWaste Collect in a labeled, sealed hazardous liquid waste container. IsLiquid->LiquidWaste Yes SolidWaste Is the solid sharp? (e.g., needles, broken glass) IsLiquid->SolidWaste No (Solid Debris, PPE, Absorbent) Store Store in designated secondary containment area. LiquidWaste->Store NonSharpSolid Collect in a labeled, sealed hazardous solid waste container. SolidWaste->NonSharpSolid No SharpsWaste Collect in a designated, puncture-proof sharps container for hazardous chemical waste. SolidWaste->SharpsWaste Yes NonSharpSolid->Store SharpsWaste->Store Pickup Arrange for pickup by licensed hazardous waste vendor. Store->Pickup Incineration Final Disposal via High-Temperature Incineration Pickup->Incineration

Caption: Decision workflow for segregating and disposing of waste.

Approved Disposal Method

The recommended disposal method for aniline and its derivatives is high-temperature incineration at a licensed hazardous waste facility.[15][16] This process ensures the complete destruction of the compound, preventing its release into the environment.

  • Regulatory Compliance: Generators of this waste must comply with all local, state, and federal regulations regarding hazardous waste storage, transport, and disposal.[15][16]

  • Professional Disposal: Always use a certified hazardous waste disposal vendor. They have the expertise and permits to handle and transport chemical waste safely.

Decontamination of Equipment and Surfaces

Thorough decontamination is crucial after handling 2-Ethoxy-4-(2-methoxyethoxy)aniline to prevent cross-contamination and accidental exposure.

  • Work Surfaces: Wipe down the immediate work area (e.g., fume hood sash and surface) with an appropriate solvent and then with soap and water after each use.[13]

  • Equipment: Glassware and other non-disposable equipment should be rinsed with a suitable solvent (e.g., acetone or ethanol) to remove residual chemical. This rinseate must be collected as hazardous waste. After the initial rinse, the equipment can be washed using standard laboratory procedures.

  • PPE: Remove contaminated gloves and lab coats before leaving the work area.[4] Disposable PPE should be placed in the solid hazardous waste stream. Reusable PPE must be decontaminated appropriately.

Emergency First Aid for Exposure

In the event of an exposure, immediate action is required.[18][19]

  • Inhalation: Move the victim to fresh air immediately.[4][18] If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

  • Skin Contact: Remove all contaminated clothing as quickly as possible while under a safety shower.[13][19] Flush the affected skin with copious amounts of water for at least 15 minutes.[7][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes at an eyewash station, holding the eyelids open.[13][18] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][6] If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.

By adhering to these rigorous safety and disposal protocols, researchers can minimize the risks associated with 2-Ethoxy-4-(2-methoxyethoxy)aniline and ensure a safe laboratory environment.

References

  • Aniline Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

  • Aniline Standard Operating Procedure. (n.d.). Rutgers University Environmental Health and Safety. Retrieved from [Link]

  • Aniline Chemical Fact Sheet. (n.d.). Arizona State University Environmental Health and Safety. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Safety Data Sheet: Aniline. (2021). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Aniline | Medical Management Guidelines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. Retrieved from [Link]

  • Chemical Safety | Personal Protective Equipment (PPE). (n.d.). Eurofins Scientific. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Aniline - SAFETY DATA SHEET. (2025). Penta chemicals. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • PPE For Chemical Handling With Example. (2025). Industrial Safety Tips. Retrieved from [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2020). PMC. Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). Iberdrola. Retrieved from [Link]

  • Safety Data Sheet: Aniline. (n.d.). Carl ROTH. Retrieved from [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2020). Journal of Health & Pollution. Retrieved from [Link]

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